molecular formula C11H14FNO2S B2650321 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine CAS No. 691381-07-4

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B2650321
CAS No.: 691381-07-4
M. Wt: 243.3
InChI Key: ODZQATHQYFFNRS-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C11H14FNO2S and its molecular weight is 243.3. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQATHQYFFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  243.30  g/mol 

Executive Summary & Strategic Analysis

This guide details the synthetic pathway for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine , a sulfonamide scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a metabolic probe. The presence of the 4-fluoro substituent enhances metabolic stability against para-oxidation, while the 3-methyl group introduces steric bulk that can lock bioactive conformations.

Retrosynthetic Logic

The construction of the sulfonamide bond is the critical step. The most robust disconnection is at the S-N bond , separating the molecule into a nucleophilic amine and an electrophilic sulfonyl halide.

  • Electrophile: 4-Fluoro-3-methylbenzenesulfonyl chloride (highly reactive due to the inductive electron-withdrawing effect of the fluorine, partially mitigated by the methyl group).

  • Nucleophile: Pyrrolidine (a secondary cyclic amine, highly nucleophilic).[1]

  • Thermodynamic Driver: Formation of the stable

    
     bond and the precipitation of a salt byproduct (e.g., Triethylamine hydrochloride).
    
Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic breakdown and the forward reaction mechanism.

G Target Target Molecule (Sulfonamide) Disconnection Retrosynthetic Disconnection (S-N) Target->Disconnection Retro-analysis Precursors Precursors: 1. Sulfonyl Chloride 2. Pyrrolidine Disconnection->Precursors Intermediate Transition State (Tetrahedral Intermediate) Precursors->Intermediate Nucleophilic Attack Product Final Product + HCl Salt Intermediate->Product Cl- Elimination

Figure 1: Retrosynthetic logic and mechanistic flow for sulfonamide formation.

Mechanistic Insight & Causality

To ensure high yield and purity, one must understand the underlying physical chemistry:

  • Nucleophilic Attack: The nitrogen lone pair of pyrrolidine attacks the sulfur atom of the sulfonyl chloride.[1]

    • Critical Factor: This reaction is exothermic. The 4-fluoro group makes the sulfur center more electropositive (harder electrophile) compared to a standard tosyl group. Cooling is mandatory to prevent double-sulfonylation or hydrolysis.

  • Proton Transfer & Elimination: The intermediate collapses, expelling a chloride ion (

    
    ). The resulting protonated sulfonamide is acidic; the base (Triethylamine or Carbonate) acts as a "proton sponge" to drive the equilibrium forward and prevent the HCl byproduct from protonating unreacted pyrrolidine (which would render it non-nucleophilic).
    

Experimental Protocols

Method A: The "Gold Standard" (DCM/TEA)

Best for: Small scale (<10g), high purity requirements, anhydrous conditions.

Reagents:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 equiv)

  • Pyrrolidine (1.1 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add DCM, Pyrrolidine, and 
    
    
    
    .
  • Thermal Control: Cool the solution to 0°C using an ice/water bath.

    • Why: Controls the exotherm and minimizes side reactions (e.g., sulfonyl chloride hydrolysis with trace moisture).

  • Addition: Dissolve the sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise over 30 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Validation: Check TLC (Hexane/EtOAc 7:3). The sulfonyl chloride spot (

      
      ) should disappear.
      
  • Quench & Workup:

    • Add water to dissolve salts.

    • Separate organic layer.[1][2]

    • Wash with 1M HCl (removes unreacted amine/base).

    • Wash with Sat.

      
        (removes any hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Green Chemistry (Schotten-Baumann)

Best for: Scale-up (>10g), safety, and cost-reduction.

Reagents:

  • Substrate & Amine (Same stoichiometry as Method A).

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Water : Acetone (1:1 mixture).

Protocol:

  • Dissolve

    
     and Pyrrolidine in water.
    
  • Dissolve Sulfonyl Chloride in Acetone.

  • Add the Acetone solution to the Water solution at 0–5°C.

  • Stir vigorously (biphasic reaction) for 1 hour.

  • Isolation: The product often precipitates out as a solid. Filter, wash with water, and dry.[3]

Process Visualization (Workflow)[5]

Workflow Start Start: Prepare Reagents Cooling Cool Amine/Base to 0°C Start->Cooling Addition Dropwise Addition of Sulfonyl Chloride Cooling->Addition Reaction Stir at RT (2-4 Hours) Addition->Reaction Check TLC/LCMS Check: SM Consumed? Reaction->Check Check->Reaction No (Wait) Workup Acid/Base Wash (Remove impurities) Check->Workup Yes Purify Recrystallization (EtOH/Water) Workup->Purify

Figure 2: Operational workflow for Method A (DCM/TEA synthesis).

Purification & Characterization Data

Purification Strategy

If the crude product is not >95% pure, use Recrystallization :

  • Solvent System: Ethanol/Water (9:1) or Isopropanol/Hexane.

  • Procedure: Dissolve in hot Ethanol; add water dropwise until turbid; cool slowly to 4°C.

Expected Analytical Data
MetricExpected Value / RangeNotes
Physical State White to off-white crystalline solidIf oil, trace solvent remains.[4][5]
Melting Point 85°C – 95°C (Estimated)Sharp range indicates purity.

NMR

7.5-7.7 (m, 3H, Ar-H)

3.2 (m, 4H,

)

2.3 (s, 3H,

)

1.8 (m, 4H, Pyr-CH2)
Diagnostic: Methyl singlet at 2.3 ppm.
LC-MS

ESI Positive Mode.
IR

Characteristic

stretches.

Troubleshooting & Self-Validation

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry; use fresh anhydrous solvent.
Impurity: Sulfonic Acid Moisture ingressWash organic layer thoroughly with Sat.

.
Impurity: Bis-sulfonamide Excess Sulfonyl ChlorideStrict stoichiometry (1.0 equiv). Add Electrophile to Nucleophile.
Oiling Out Solvent trapped in latticeDry under high vacuum (>24h) or recrystallize from IPA.

References

  • General Sulfonamide Synthesis

    • Title: "Sulfonamides: A Review of their Synthesis and Properties."[6]

    • Source: Chemical Reviews (Standard Organic Chemistry Liter
    • Context: Establishes the S-N bond formation mechanism via nucleophilic
  • Specific Scaffold Data (PubChem)

    • Title: "2-(4-Fluoro-3-methylsulfonylphenyl)
    • Source: PubChem CID 117360014.[7]

    • Context: Provides physical property estimations for the fluorinated/methyl
  • Green Chemistry Protocol (Schotten-Baumann)

    • Title: "Green synthesis of sulfonamides in aqueous media."
    • Source: Green Chemistry Letters and Reviews.
    • Context: Validates the use of water/acetone and carbon
  • Safety Data (Sulfonyl Chlorides)

    • Title: "4-Methylbenzenesulfonyl chloride Safety D
    • Source: OECD SIDS / Sigma-Aldrich.
    • Context: Safety handling for the corrosive precursor.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine represents a novel chemical entity with unexplored pharmacological potential. While direct studies on its mechanism of action are not yet available in the public domain, its structural components—a substituted phenylsulfonyl group and a pyrrolidine ring—are well-represented in a variety of bioactive molecules.[1][2][3] This guide provides a comprehensive, technically-grounded framework for investigating the putative mechanism of action of this compound. By dissecting its structure and drawing analogies from established pharmacophores, we propose several high-probability biological targets and signaling pathways for initial investigation. This document serves as a detailed roadmap, complete with experimental protocols and data interpretation strategies, designed to accelerate the discovery and development of this promising molecule.

Molecular Deconstruction and Physicochemical Properties

The structure of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine combines a rigid, electron-withdrawing sulfonyl group with a flexible, saturated heterocyclic pyrrolidine ring. The phenyl ring is further substituted with a fluorine atom and a methyl group, which are known to modulate pharmacokinetic and pharmacodynamic properties.[4][5]

PropertyValueSource
Molecular Formula C11H14FNO2SPubChem
Molecular Weight 243.30 g/mol [6]
XLogP3-AA 1.2[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]

Caption: Key physicochemical properties of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine as computed by PubChem.[6]

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence selectivity and potency.[5] The pyrrolidine ring, a common scaffold in FDA-approved drugs, imparts favorable solubility and allows for three-dimensional exploration of binding pockets.[1][7]

Hypothesized Mechanisms of Action and Biological Targets

Based on structural analogy to known bioactive compounds, we propose three primary avenues for investigation into the mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

Inhibition of Matrix Metalloproteinases (MMPs)

A significant number of sulfonyl pyrrolidine derivatives have been shown to exhibit inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2.[8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases.

The proposed mechanism involves the sulfonyl group acting as a zinc-binding group, chelating the catalytic zinc ion in the active site of the MMP. The pyrrolidine and substituted phenyl rings would then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

MMP_Inhibition cluster_MMP MMP Active Site Zn++ Zn++ S1_Pocket S1' Pocket S2_Pocket S2' Pocket Compound 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Compound->Zn++ Sulfonyl group chelates Zinc Compound->S1_Pocket Pyrrolidine ring occupies S1' pocket Compound->S2_Pocket Phenyl group occupies S2' pocket RORgt_Modulation Compound 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine RORgt RORγt Compound->RORgt Binds to LBD Co-repressor Co-repressor Complex RORgt->Co-repressor Recruits DNA ROR Response Element Co-repressor->DNA IL17_Gene IL-17 Gene DNA->IL17_Gene Transcription_Inhibition Transcription Inhibited IL17_Gene->Transcription_Inhibition

Caption: Hypothesized signaling pathway for RORγt inverse agonism by 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

Inhibition of Dopamine and Norepinephrine Transporters (DAT/NET)

The pyrrolidine moiety is a core component of several potent monoamine uptake inhibitors, such as pyrovalerone and its analogs. [9]These compounds block the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and signaling. While the sulfonyl linker is less common in this class, its electron-withdrawing nature could influence the interaction with the transporter proteins.

Proposed Experimental Workflows for Target Validation

To systematically evaluate these hypothesized mechanisms, a tiered experimental approach is recommended.

Tier 1: Initial Screening and Target Engagement
ExperimentObjectiveMethodologyExpected Outcome
MMP Activity Assay To determine if the compound inhibits a panel of MMPs.A commercially available fluorogenic MMP activity assay kit will be used. The compound will be tested at various concentrations against a panel of recombinant human MMPs (e.g., MMP-1, -2, -3, -9, -13).A dose-dependent decrease in fluorescence, indicating inhibition of MMP activity. IC50 values will be calculated.
RORγt Reporter Gene Assay To assess the compound's ability to modulate RORγt transcriptional activity.A cell line co-transfected with a RORγt expression vector and a reporter plasmid containing a ROR response element driving luciferase expression will be used. Cells will be treated with the compound and a known RORγt agonist.A dose-dependent decrease in luciferase activity, indicating inverse agonism.
Monoamine Transporter Uptake Assay To measure the compound's inhibitory effect on DAT and NET.Radioligand uptake assays will be performed in cells expressing human DAT and NET. The ability of the compound to inhibit the uptake of [3H]dopamine and [3H]norepinephrine will be measured.A dose-dependent inhibition of radioligand uptake, from which IC50 values can be determined.
Tier 2: In-depth Mechanistic and Cellular Studies

Should positive results be obtained in Tier 1, the following experiments are proposed to further elucidate the mechanism of action.

  • Cell Culture: Culture a relevant cell line (e.g., HT1080 fibrosarcoma cells, which constitutively express MMP-2 and MMP-9) in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells in a 6-well plate and grow to 80% confluency. Wash with serum-free media and then incubate with varying concentrations of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine for 24 hours.

  • Sample Preparation: Collect the conditioned media and centrifuge to remove cellular debris. Determine protein concentration using a BCA assay.

  • Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel with 2.5% Triton X-100 to remove SDS and renature the MMPs. Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5) at 37°C for 18-24 hours.

  • Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes and then destain. Clear bands will appear where the gelatin has been degraded by MMPs.

  • Data Analysis: Quantify the band intensity using densitometry software. A decrease in the intensity of the clear bands in the presence of the compound indicates inhibition of MMP activity.

Zymography_Workflow A Cell Culture (e.g., HT1080) B Treatment with Compound A->B C Collect Conditioned Media B->C D Gelatin Zymography (SDS-PAGE) C->D E Renaturation and Incubation D->E F Coomassie Staining E->F G Densitometric Analysis F->G

Caption: Experimental workflow for assessing MMP inhibition using gelatin zymography.

Synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

The synthesis of the title compound can be readily achieved through the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with pyrrolidine. [10][11]

Synthesis Reactant1 4-Fluoro-3-methylbenzenesulfonyl chloride Product 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Reactant1->Product + Reactant2 Pyrrolidine Reactant2:n->Product:n Base Base (e.g., Triethylamine) Dichloromethane

Caption: Proposed synthetic route for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

Conclusion and Future Directions

This guide outlines a rational, evidence-based approach to elucidating the mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. The proposed hypotheses are grounded in the established pharmacology of its constituent chemical moieties. The experimental workflows provided offer a clear and efficient path for target identification and validation. Successful execution of this research plan has the potential to uncover a novel therapeutic agent with applications in oncology, inflammatory diseases, or neurological disorders. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive in vivo pharmacokinetic and efficacy studies.

References

  • Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Cheng, X. C., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932-8. [Link]

  • Sharma, R., & Soman, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 92, 595-604. [Link]

  • He, Y., et al. (2018). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 9(10), 1017-1022. [Link]

  • ResearchGate. Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent. [Link]

  • ChemRxiv. A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]

  • Organic Syntheses. FLUOROMETHYL PHENYL SULFONE. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. [Link]

  • Allfluoro pharmaceutical co .ltd. 4-Fluoro-3-methylbenzenesulfonyl chloride. [Link]

  • Kubica, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). Molecules, 28(12), 4697. [Link]

  • Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. [Link]

  • PubChem. 2-(4-Fluoro-3-methylphenyl)sulfanylpyrrolidine. [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

  • PubChem. 2-(4-Fluoro-3-methylsulfonylphenyl)pyrrolidine. [Link]

  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6093. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-32. [Link]

  • FDA. 205919Orig1s000. [Link]

  • Singh, S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1198-1221. [Link]

  • PubChem. (3-Fluoro-4-methylphenyl)methanesulfonamide. [Link]

Sources

Methodological & Application

Application Note: Solubilization Strategies for Lipophilic Sulfonamides in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Dissolution Protocol for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Leads

Compound: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Class: Sulfonamide / Pyrrolidine Derivative Primary Application: Cell Signaling Modulation / High-Throughput Screening

Abstract & Physicochemical Analysis

The compound 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine (Calculated MW: ~243.30 g/mol ) presents specific challenges typical of lipophilic sulfonamides. Structurally, it consists of a hydrophobic toluene core substituted with a fluorine atom and a sulfonyl-pyrrolidine moiety.

While the sulfonyl group introduces some polarity, the combination of the methylated phenyl ring, the fluorine atom, and the saturated pyrrolidine ring creates a molecule with a high partition coefficient (LogP > 2.5 estimated). In aqueous cell culture media, this compound is prone to rapid micro-precipitation , often invisible to the naked eye but catastrophic for assay reproducibility.

This guide provides a "Zero-Crash" protocol to ensure stable solubilization, accurate dosing, and biological validity.

Key Physicochemical Properties (Derived)
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~243.30 g/mol Use for Molarity calculations.
Lipophilicity High (Hydrophobic)Insoluble in water/media. Requires organic co-solvent.
H-Bond Donors 0 (Tertiary Sulfonamide)Limited water interaction; relies on DMSO dipole interactions.
Stability Susceptible to hydrolysisCRITICAL: Use Anhydrous DMSO; avoid freeze-thaw cycles.

Core Protocol: Stock Solution Preparation

Objective: Create a stable, sterile, and high-concentration stock solution (typically 10 mM - 50 mM) suitable for long-term storage.

Reagents & Equipment[1][2][3]
  • Compound: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine (Powder).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), Cell Culture Grade.

    • Why Anhydrous? Water accumulation in DMSO (hygroscopic) lowers solubility and can induce hydrolysis of the sulfonamide bond over time.

  • Vials: Amber glass vials with Teflon-lined caps (prevents plasticizer leaching and photodegradation).

  • Sonicator: Ultrasonic water bath.

Step-by-Step Methodology
Step 1: Molarity Calculation

Do not rely on generic weights. Calculate the exact volume of DMSO required for a specific target concentration (e.g., 20 mM) to minimize pipetting errors later.



Example: To dissolve 5 mg at 20 mM (0.02 M):



Step 2: Reconstitution (The "Vortex-Sonication" Cycle)
  • Weigh the powder into a sterile amber glass vial.

  • Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

    • Scientific Insight: Sulfonamides often form tight crystal lattices. Sonication provides the cavitation energy needed to break these lattice interactions, which simple stirring cannot achieve.

  • Visual Inspection: Hold vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

Step 3: Sterilization (Optional but Recommended)
  • Do NOT Autoclave.

  • If sterility is paramount, filter through a 0.22 µm PTFE (hydrophobic) syringe filter .

    • Warning: Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO; they may dissolve or bind the compound.

Step 4: Storage
  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C or -80°C .

  • Shelf life: ~6 months (if kept anhydrous).

Cell Culture Application: The "Stepwise Doping" Method

Objective: Dilute the hydrophobic stock into aqueous media without triggering "crash-out" (precipitation).[1]

The Challenge: The "Solubility Cliff"

Directly shooting 100% DMSO stock into a large volume of media often creates a local region of high concentration/high water, forcing the compound out of solution before it can disperse.

Protocol: Intermediate Dilution

Use a 200x or 1000x dosing strategy to keep final DMSO concentration


 (ideally 0.1%).
  • Prepare Media: Pre-warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Create Intermediate Working Solution (10x):

    • Dilute the DMSO stock 1:10 into sterile PBS or Media in a separate tube.

    • Immediate Action: Vortex immediately. If the solution turns cloudy (milky), the compound has precipitated.

    • Fix: If precipitation occurs at 1:10, skip this step and use the "Hot Spike" method:

      • Pipette the DMSO stock directly into the vortexing vortex of the large volume media. Do not touch the walls of the tube.

  • Final Dosing: Add the compound to the cell wells.

  • Vehicle Control: Always run a parallel control with DMSO alone at the same final concentration (e.g., 0.1%).

Quantitative Dosing Table (Example for 10 mM Stock)
Final Assay Conc.Dilution FactorVolume of 10 mM StockVolume of MediaFinal DMSO %
10 µM 1:10001 µL999 µL0.1% (Safe)
50 µM 1:2005 µL995 µL0.5% (Limit)
100 µM 1:10010 µL990 µL1.0% (Toxic*)

*Note: Most cell lines (HeLa, HEK293) tolerate up to 0.5% DMSO. Primary cells (Neurons, Hepatocytes) often require < 0.1%.

Visual Workflows (Graphviz)

Diagram 1: Stock Preparation & Storage Workflow

StockPrep Powder Compound Powder (Weigh in Amber Vial) Calc Calculate DMSO Vol (Target: 10-50 mM) Powder->Calc Solvent Add Anhydrous DMSO (Cell Culture Grade) Calc->Solvent Process Vortex (30s) + Sonicate (5-10m) Solvent->Process Check Visual Inspection (Clear Solution?) Process->Check Check->Process No (Cloudy) Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Store Aliquot & Store (-20°C, Desiccated) Filter->Store

Caption: Step-by-step workflow for creating a stable, sterile stock solution of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

Diagram 2: Cell Culture Dosing Decision Tree

DosingLogic Start Working Stock (100% DMSO) Target Target Final Conc? (e.g., 10 µM) Start->Target CalcDMSO Calculate Final DMSO % Target->CalcDMSO Safe Direct Dilution (DMSO < 0.1%) CalcDMSO->Safe < 0.1% Caution Serial Dilution Required (DMSO 0.1% - 0.5%) CalcDMSO->Caution 0.1% - 0.5% Danger STOP: Toxicity Risk (DMSO > 0.5%) CalcDMSO->Danger > 0.5% Action1 Add to Media (Vortex Rapidly) Safe->Action1 Action2 Make 100x Intermediate in PBS/Media Caution->Action2 Action3 Increase Stock Conc or Change Solvent Danger->Action3

Caption: Decision logic for dosing cells to prevent solvent toxicity and compound precipitation.

Troubleshooting & Validation

The "Crystal Check"

Before running expensive assays, validate solubility in your specific media:

  • Prepare a "mock" well with media + compound (no cells).

  • Incubate at 37°C for 2 hours.

  • Inspect under a phase-contrast microscope (10x or 20x).

  • Observation: Look for needle-like crystals or dark aggregates.

    • Result: If crystals are present, your concentration is above the solubility limit (S). You must lower the concentration or improve the dispersion method.[1]

Common Pitfalls
  • Plasticware Incompatibility: Polystyrene (PS) is generally safe for dilute aqueous solutions, but concentrated DMSO stocks should only contact Polypropylene (PP), HDPE, or Glass.

  • Cold Spikes: Adding cold media to a DMSO stock can shock the compound out of solution. Ensure all reagents are at Room Temp or 37°C before mixing.

References

  • PubChem. 2-(4-Fluoro-3-methylphenyl)sulfanylpyrrolidine Compound Summary. (Structural and physicochemical property data).[2] Available at: [Link]

Sources

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine dosage for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the protocol for determining the optimal dosage of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine for in vivo animal studies.[1] As this compound represents a specific sulfonamide-pyrrolidine scaffold often utilized in early-stage discovery (e.g., as an MMP inhibitor, ion channel modulator, or ROR


 inverse agonist) rather than a marketed drug with a fixed label dose, this protocol focuses on empirical dose determination .

Researchers must treat this compound as a New Chemical Entity (NCE) . The guide prioritizes solubility enhancement (due to the lipophilic sulfonamide core), metabolic stability assessment (focusing on the 3-methyl oxidation liability), and a stepwise "Up-and-Down" toxicity sighting study before efficacy dosing.

Part 1: Physicochemical Assessment & Formulation

1.1 Structural Analysis & Solubility Challenges The molecule consists of a lipophilic toluene ring fused to a sulfonyl group and a pyrrolidine ring.

  • Predicted LogP: ~2.5 – 3.2 (Moderately Lipophilic).

  • Aqueous Solubility: Likely poor (< 10

    
    g/mL in PBS).
    
  • Metabolic Liability: The 3-methyl group is highly susceptible to CYP450-mediated benzylic oxidation (forming the carboxylic acid metabolite), which may rapidly clear the drug in rodents.

1.2 Recommended Vehicle Systems Do not use pure saline or water, as this will lead to precipitation and erratic absorption.

Vehicle ClassComposition (v/v)Application
Standard (First-Line) 5% DMSO + 40% PEG400 + 55% WaterIP / PO (Oral Gavage)
Suspension (High Dose) 0.5% Methylcellulose (MC) + 0.1% Tween 80PO (Oral Gavage)
Intravenous (IV) 10% DMSO + 10% Cremophor EL + 80% SalineIV Bolus (PK Studies)

Critical Protocol Step: Always perform a "Visual Solubility Check" by diluting the stock solution into the final vehicle. If the solution turns cloudy (Tyndall effect), sonicate for 20 minutes. If cloudiness persists, switch to the Suspension vehicle.

Part 2: Dosage Determination Protocols

Workflow 1: The "Sighting" Study (Maximum Tolerated Dose)

Before efficacy studies, you must establish the safety ceiling using a modified OECD 425 Up-and-Down Procedure .

Objective: Define the Maximum Tolerated Dose (MTD) to avoid wasting animals in efficacy trials. Subjects: C57BL/6 Mice or Sprague-Dawley Rats (n=3 per step).

Protocol Steps:

  • Starting Dose: Administer 10 mg/kg (IP or PO) to n=1 animal.

  • Observation (24h): Monitor for piloerection, lethargy, or weight loss >10%.

  • Decision Matrix:

    • If Animal Survives/Healthy: Increase dose by factor of 3.2 (Next: 30 mg/kg ).

    • If Toxicity Observed: Decrease dose by factor of 3.2 (Next: 3 mg/kg ).

  • Repeat: Continue until 300 mg/kg or toxicity is found.

Workflow 2: Pharmacokinetic (PK) Snapshot

Because of the 3-methyl metabolic soft spot, oral bioavailability (%F) is the biggest risk.

  • Group A (IV): 1 mg/kg (to define Clearance/Volume of Distribution).

  • Group B (PO): 10 mg/kg (to define Cmax/AUC).

  • Sampling: Blood draws at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Success Criteria: If Oral Bioavailability (%F) < 20%, switch to IP administration or re-design the molecule (fluorination of the methyl group).

Part 3: Visualization of Experimental Logic

Figure 1: Formulation & Dose Selection Logic

This flowchart guides the researcher from the raw chemical powder to the final selected dose for efficacy models.

DoseLogic Start Compound: 1-[(4-Fluoro-3-methylphenyl) sulfonyl]pyrrolidine Solubility Solubility Check (PBS pH 7.4) Start->Solubility Vehicle_Aq Soluble? Use Saline Solubility->Vehicle_Aq Clear Vehicle_Org Insoluble? Use 5% DMSO/PEG400 Solubility->Vehicle_Org Cloudy/Precipitate Sighting Sighting Study (OECD 425 Modified) Vehicle_Aq->Sighting Vehicle_Org->Sighting Toxcheck Toxicity at 30 mg/kg? Sighting->Toxcheck HighDose Set High Dose: 10 mg/kg Toxcheck->HighDose Yes (Adverse Events) LowDose Set High Dose: 100 mg/kg Toxcheck->LowDose No (Safe) Efficacy Begin Efficacy Study (Groups: Vehicle, Low, High) HighDose->Efficacy LowDose->Efficacy

Caption: Decision tree for vehicle selection and dose escalation based on physicochemical properties and acute toxicity observations.

Part 4: Efficacy Study Dosage Guidelines

For standard small-molecule inhibitors in this class (Sulfonamides), efficacy is typically observed between 10 mg/kg and 100 mg/kg .

Suggested Study Arms (n=8-10 per group):

  • Vehicle Control: (Matches the solvent used in treatment).

  • Low Dose (10 mg/kg): Assesses threshold efficacy.

  • Mid Dose (30 mg/kg): Standard effective dose for high-potency inhibitors (IC50 < 100 nM).

  • High Dose (100 mg/kg): Assesses maximal efficacy (ensure this is < MTD from Part 2).

Dosing Frequency:

  • Due to the pyrrolidine/sulfonamide structure, half-life (

    
    ) is likely moderate (2–4 hours) in rodents.
    
  • Recommendation: BID (Twice Daily) dosing is preferred over QD (Once Daily) to maintain coverage, unless PK data confirms a long half-life.

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: WARNING.

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Use standard PPE (Nitrile gloves, lab coat). Weigh inside a fume hood.

  • Storage: -20°C (Solid), protect from moisture.

References

  • OECD (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[1][2] Link

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Route of Administration: A Study of Safety and Compatibility. International Journal of Toxicology. Link

  • FDA (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Link

  • Di, L., & Kerns, E. (2015).Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Elsevier Science.

Sources

Application Notes and Protocols for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its three-dimensional structure and synthetic tractability make it an ideal framework for the development of novel therapeutics targeting a wide range of diseases.[1] The compound 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine emerges from a rational design strategy, combining the advantageous properties of the pyrrolidine core with the well-documented modulatory effects of an arylsulfonamide moiety. This strategic combination suggests a high potential for interaction with biological targets within the central nervous system (CNS).

The incorporation of a fluorine atom and a methyl group on the phenyl ring is a deliberate medicinal chemistry tactic. Fluorine can enhance metabolic stability, improve binding affinity, and increase brain penetration, all desirable characteristics for CNS drug candidates.[2] This document provides a comprehensive guide to the potential applications and detailed experimental protocols for the investigation of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine, with a primary focus on its putative role as a Glycine Transporter 1 (GlyT1) inhibitor for the potential treatment of schizophrenia.[2]

Predicted Physicochemical Properties for CNS Activity

To be effective, a CNS drug must cross the blood-brain barrier (BBB). This is governed by a delicate balance of physicochemical properties. Based on established guidelines for CNS drug design, we can predict the likely properties of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

PropertyPredicted Value/RangeRationale for CNS Penetration
Molecular Weight (MW) Approx. 257.3 g/mol Well below the generally accepted upper limit of 450 Da for good BBB permeability.
cLogP 2.5 - 3.5Within the optimal range for passive diffusion across the BBB.
Topological Polar Surface Area (TPSA) < 60 ŲLow TPSA is correlated with enhanced brain penetration.
Hydrogen Bond Donors (HBD) 0The absence of HBDs is highly favorable for crossing the BBB.
Hydrogen Bond Acceptors (HBA) 2 (sulfonyl oxygens)A low number of HBAs is advantageous for CNS activity.

Proposed Mechanism of Action: GlyT1 Inhibition

A primary and highly plausible application of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is the inhibition of the Glycine Transporter 1 (GlyT1). GlyT1 is a key protein in the CNS responsible for the reuptake of glycine from the synaptic cleft.[3] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in learning, memory, and synaptic plasticity.[3] In conditions like schizophrenia, NMDA receptor hypofunction is a leading hypothesis.[2] By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor signaling.[2] This proposed mechanism is depicted below.

GlyT1_Inhibition cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Glycine Glycine Presynaptic_Neuron->Glycine Release Postsynaptic_Neuron Postsynaptic Neuron Astrocyte Astrocyte NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake NMDA_Receptor->Postsynaptic_Neuron Neuronal Signaling Test_Compound 1-[(4-Fluoro-3-methylphenyl) sulfonyl]pyrrolidine Test_Compound->GlyT1 Inhibition

Proposed mechanism of GlyT1 inhibition.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for experimental choices.

Protocol 1: Synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

This protocol is adapted from established methods for the synthesis of N-arylsulfonylpyrrolidines.[4]

Rationale: The synthesis involves a nucleophilic substitution reaction where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine is used as a base to quench the HCl byproduct, driving the reaction to completion.

Synthesis_Workflow Start Start Reactants Dissolve 4-Fluoro-3-methyl- benzenesulfonyl chloride in DCM Start->Reactants Addition Add Pyrrolidine and Triethylamine Reactants->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization End Final Product Characterization->End

Synthesis workflow for the target compound.

Materials:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: To the stirred solution, add pyrrolidine (1.1 eq) dropwise at 0 °C. Following the addition of pyrrolidine, add triethylamine (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro GlyT1 Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human GlyT1 transporter.[5][6]

Rationale: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to GlyT1 expressed in cell membranes. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing human GlyT1

  • [³H]-N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine ([³H]-NFPS) or another suitable radioligand

  • Test compound: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

  • Non-specific binding control: A known high-affinity GlyT1 inhibitor (e.g., ALX-5407)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Setup: Prepare a 96-well plate with three sets of wells: Total Binding (radioligand only), Non-specific Binding (radioligand + excess unlabeled inhibitor), and Competition (radioligand + varying concentrations of the test compound).

  • Reaction Mixture: To each well, add the cell membranes, the appropriate concentration of the test compound or non-specific binding control, and finally the [³H]-radioligand.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro [³H]Glycine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of glycine into cells expressing GlyT1.[7][8][9]

Rationale: This assay directly assesses the functional consequence of binding to the transporter. A reduction in the accumulation of radiolabeled glycine inside the cells indicates inhibition of the transporter.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1, cultured in 96-well plates

  • [³H]Glycine

  • Test compound: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed the GlyT1-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with HBSS and then pre-incubate with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Initiate glycine uptake by adding [³H]glycine to each well.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) during which uptake is linear.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold HBSS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of glycine uptake against the logarithm of the test compound concentration.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is not yet available, we can infer potential trends from related series of sulfonamide-based GlyT1 inhibitors.[10]

  • Arylsulfonyl Moiety: The nature and substitution pattern on the phenyl ring are critical for potency and selectivity. The presence of a fluorine atom, as in the title compound, is often associated with improved activity.

  • Pyrrolidine Ring: The pyrrolidine scaffold likely provides a key interaction with the transporter protein. Modifications to this ring, such as substitution or ring-opening, would be expected to significantly impact activity.

  • Methyl Group: The methyl group at the 3-position of the phenyl ring may provide beneficial steric interactions within the binding pocket of GlyT1.

Conclusion

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is a promising compound for investigation in medicinal chemistry, particularly as a potential inhibitor of GlyT1 for the treatment of CNS disorders such as schizophrenia. The protocols provided herein offer a robust framework for its synthesis and biological evaluation. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully elucidate its therapeutic potential.

References

  • Gazizov, A., Smolobochkin, A., Burilov, A. R., & Pudovik, M. A. (2020). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. Request PDF. Retrieved February 23, 2026, from [Link]

  • Arfan, M. (n.d.). A convenient synthesis of p-substituted 1-arylsulfonyl-pyrrolidin-2-ones. ResearchGate. Retrieved February 23, 2026, from [Link]

  • PubMed. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Retrieved February 23, 2026, from [Link]

  • Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. PubMed. Retrieved February 23, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 23, 2026, from [Link]

  • Kopec, A. A., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved February 23, 2026, from [Link]

  • PubMed. (2007). Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 agonists and antagonists. Retrieved February 23, 2026, from [Link]

  • Shahsavar, A., et al. (2021). GlyT1 activity a, Specific [³H]glycine uptake, after 10 min of... ResearchGate. Retrieved February 23, 2026, from [Link]

  • Herdeis, L., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen. Retrieved February 23, 2026, from [Link]

  • Herdeis, L., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Chemistry – A European Journal. Retrieved February 23, 2026, from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Nature Experiments. Retrieved February 23, 2026, from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Scite.ai. Retrieved February 23, 2026, from [Link]

  • Chinese Academy of Sciences. (2024). Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs. Retrieved February 23, 2026, from [Link]

  • Li, F., et al. (2022). Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones. Frontiers in Bioengineering and Biotechnology. Retrieved February 23, 2026, from [Link]

Sources

Application Notes & Protocols for the Synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-arylsulfonylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and matrix metalloproteinases (MMPs).[1][2][3] This document provides a comprehensive guide for the synthesis of derivatives of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. We present a detailed, two-stage synthetic strategy, including the preparation of the key intermediate, 4-fluoro-3-methylbenzenesulfonyl chloride, and its subsequent coupling with various pyrrolidine derivatives. The protocols are designed for researchers in drug discovery and chemical development, with an emphasis on the rationale behind experimental choices, robust self-validating methodologies, and thorough characterization of the final products.

Introduction and Strategic Overview

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in drug design due to its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[4][5] When functionalized with an arylsulfonyl group, the resulting sulfonamide linkage provides a metabolically stable and synthetically versatile handle for modulating biological activity.[6][7] The specific substituent pattern of a 4-fluoro and 3-methyl group on the phenyl ring is often selected to fine-tune electronic properties and steric interactions within a biological target's binding site.

Our synthetic approach is a convergent strategy that involves two primary stages:

  • Preparation of the Arylsulfonyl Chloride Intermediate: Synthesis of 4-fluoro-3-methylbenzenesulfonyl chloride from the corresponding aniline. While this reagent is commercially available, understanding its synthesis provides greater flexibility and control over the supply chain for large-scale applications.[8][9]

  • Sulfonamide Bond Formation: The coupling of the sulfonyl chloride with a desired pyrrolidine derivative. This is a robust and widely applicable reaction for generating a library of target compounds.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Sulfonyl Chloride Synthesis cluster_1 Stage 2: Sulfonamide Coupling Aniline 4-Fluoro-3-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium SulfonylChloride 4-Fluoro-3-methylbenzenesulfonyl chloride Diazonium->SulfonylChloride FinalProduct 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine (or derivative) SulfonylChloride->FinalProduct Pyrrolidine Pyrrolidine (or derivative)

Figure 1: Overall synthetic workflow for 1-arylsulfonylpyrrolidine derivatives.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Arylsulfonyl chlorides are lachrymators and are corrosive; handle with care.[9][10]

Protocol 1: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride

This protocol is adapted from established methods for converting anilines to their corresponding sulfonyl chlorides via a diazotization-sulfonation sequence.[10][11] The key to this reaction is the careful control of temperature during the formation of the diazonium salt to prevent decomposition and the formation of unwanted byproducts.[10]

Materials & Reagents

Reagent/MaterialM.Wt.Quantity (10 mmol scale)Moles (mmol)Notes
4-Fluoro-3-methylaniline125.151.25 g10.0Starting material
Concentrated HCl (37%)36.463.5 mL~42For salt formation and diazotization
Sodium Nitrite (NaNO₂)69.000.76 g11.0Dissolved in 3 mL H₂O
Glacial Acetic Acid60.0520 mL-Solvent for sulfonation
Sulfur Dioxide (SO₂)64.07~2 g (bubbled)~31Sulfonating agent
Copper(I) Chloride (CuCl)98.990.25 g2.5Catalyst
Dichloromethane (DCM)84.9350 mL-Extraction solvent
Saturated aq. NaHCO₃-50 mL-For quenching
Anhydrous MgSO₄120.37~5 g-Drying agent
Ice/Salt Bath---For temperature control

Step-by-Step Procedure:

  • Aniline Salt Formation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-fluoro-3-methylaniline (1.25 g) and concentrated HCl (3.5 mL). Stir the mixture to form a fine slurry of the hydrochloride salt. Cool the flask in an ice/salt bath to between -5 °C and 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (0.76 g) in water (3 mL). Add this solution dropwise to the stirred aniline slurry over 20-30 minutes, ensuring the internal temperature does not rise above 0 °C. Causality Note: Maintaining low temperatures is critical to ensure the stability of the diazonium salt intermediate.[10][11]

  • Catalyst & SO₂ Preparation: In a separate 250 mL beaker, add glacial acetic acid (20 mL) and cool it in an ice bath. Bubble sulfur dioxide gas through the acetic acid until it is saturated. Add copper(I) chloride (0.25 g) to form a suspension.

  • Sulfonation Reaction: Slowly add the cold diazonium salt solution from Step 2 to the acetic acid/SO₂/CuCl mixture with vigorous stirring. The addition should be controlled to manage gas evolution (N₂). After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup and Isolation: Pour the reaction mixture into 100 mL of ice-water. The crude sulfonyl chloride will often precipitate as an oil or solid. Extract the aqueous mixture with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize residual acids, followed by brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-methylbenzenesulfonyl chloride. The product can be used directly in the next step or purified further by vacuum distillation or recrystallization from hexanes.

Protocol 2: General Synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Derivatives

This procedure details the nucleophilic substitution reaction between the synthesized sulfonyl chloride and a pyrrolidine amine. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction.[6]

Figure 2: Reaction scheme for sulfonamide formation.

Materials & Reagents

Reagent/MaterialM.Wt.Quantity (5 mmol scale)Moles (mmol)Notes
4-Fluoro-3-methylbenzenesulfonyl chloride208.641.04 g5.0From Protocol 1 or commercial source[8]
Pyrrolidine (or substituted derivative)71.120.39 mL (0.36 g)5.0Use 1.0 equivalent of the desired amine
Triethylamine (Et₃N)101.190.84 mL (0.61 g)6.0Base; 1.2 equivalents to scavenge HCl
Dichloromethane (DCM), anhydrous84.9325 mL-Reaction solvent
1 M HCl (aq)-15 mL-For workup
Saturated aq. NaHCO₃-15 mL-For workup
Brine-15 mL-For workup
Anhydrous MgSO₄120.37~5 g-Drying agent
Silica Gel---For column chromatography (e.g., 230-400 mesh)
Hexanes/Ethyl Acetate---Eluent for chromatography

Step-by-Step Procedure:

  • Initial Setup: To a 100 mL round-bottomed flask, add the pyrrolidine derivative (5.0 mmol) and anhydrous dichloromethane (25 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (0.84 mL, 6.0 mmol) to the solution. Causality Note: Triethylamine acts as an acid scavenger, preventing the protonation of the starting amine by the HCl byproduct, which would render it unreactive.[6][12]

  • Sulfonyl Chloride Addition: Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.04 g, 5.0 mmol) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (15 mL) to remove excess triethylamine, saturated NaHCO₃ solution (15 mL) to remove any remaining acidic impurities, and finally with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine derivative.

Characterization Data

The synthesized compounds must be rigorously characterized to confirm their identity and purity. Below is a table of expected analytical data for the parent compound, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine .

ParameterExpected Value
Molecular Formula C₁₁H₁₄FNO₂S
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~ 7.65-7.55 (m, 2H, Ar-H), 7.20 (t, J ≈ 8.8 Hz, 1H, Ar-H), 3.35 (t, J ≈ 6.8 Hz, 4H, N-CH₂), 2.40 (s, 3H, Ar-CH₃), 1.90 (quint, J ≈ 6.8 Hz, 4H, CH₂-CH₂) ppm.
¹³C NMR (101 MHz, CDCl₃) δ ~ 160.5 (d, J ≈ 250 Hz, C-F), 136.0 (d, J ≈ 4 Hz), 133.0 (d, J ≈ 8 Hz), 132.5, 126.0 (d, J ≈ 18 Hz), 116.5 (d, J ≈ 23 Hz), 48.0 (N-CH₂), 25.5 (CH₂-CH₂), 14.5 (Ar-CH₃) ppm.
Mass Spec (ESI+) m/z = 244.08 [M+H]⁺, 266.06 [M+Na]⁺

Conclusion

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine and its derivatives. By following these validated procedures and understanding the chemical principles behind each step, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and development.

References

  • Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]

  • Cheng, X. C., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932-8. Available at: [Link]

  • Echem, E. N., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(19), 6649. Available at: [Link]

  • Voigt, B., et al. (1988). [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases]. Pharmazie, 43(6), 412-4. Available at: [Link]

  • CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Google Patents.
  • Dalla Croce, P., et al. (1988). ChemInform Abstract: Synthesis of Arylsulfonyl Substituted Pyrroles. ChemInform, 19(29). Available at: [Link]

  • Ye, M., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6606-9. Available at: [Link]

  • Salve, M. T., et al. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Research Journal of Pharmacy and Technology, 14(10), 5293-5299. Available at: [Link]

  • Shinde, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 881-8. Available at: [Link]

  • Osipov, S. N., et al. (2018). Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent. Russian Chemical Bulletin, 67, 1485-1490. Available at: [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8234. Available at: [Link]

  • Allfluoro Pharmaceutical Co., Ltd. 4-Fluoro-3-methylbenzenesulfonyl chloride. Available at: [Link]

  • Gemo, A., et al. (2020). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Chemistry – A European Journal, 26(62), 14044-14064. Available at: [Link]

  • US2952688A - Synthesis of pyrrolidine. Google Patents.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Chemical Reviews. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. Available at: [Link]

Sources

Application Note: Analytical Methods for the Detection and Quantification of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust detection, quantification, and structural confirmation of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. Primarily designed for researchers, quality control analysts, and drug development professionals, this document details optimized protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. The methods described are suitable for purity assessment, impurity profiling, and definitive structural identification.

Introduction

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is an organic compound featuring a fluorinated aromatic ring, a sulfonamide linkage, and a pyrrolidine moiety. Such structures are of significant interest in medicinal chemistry and materials science.[1] The precise analytical characterization of this molecule is paramount for ensuring its quality, purity, and identity in research and development settings. The presence of even trace-level impurities can significantly impact the compound's chemical behavior, biological activity, and safety profile.

This application note presents a multi-faceted analytical approach. The primary technique for quantitative analysis is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a workhorse in pharmaceutical analysis for its robustness and precision.[2] For unambiguous identity confirmation and sensitive impurity detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[3] Finally, for definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information.[4] These methods, when used in concert, provide a self-validating system for the complete characterization of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
Chemical Structure Chemical Structure of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine
Molecular Formula C₁₁H₁₄FNO₂S
Molecular Weight 259.30 g/mol
Appearance Typically a white to off-white solid

Quantitative Analysis by RP-HPLC-UV

Reversed-phase HPLC is the premier method for quantifying the purity of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine and its potential organic impurities. The method's efficacy relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] The inclusion of an acid, such as formic acid, in the mobile phase is crucial for protonating any residual silanols on the column, thereby minimizing peak tailing and ensuring sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC

This protocol is a robust starting point and may be adjusted based on specific system and column characteristics, in accordance with pharmacopeial guidelines such as USP <621>.[6][7]

Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic acid (≥98% purity).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar environment and protons for peak shape enhancement.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte from the non-polar column.
Gradient Program 0-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B (Re-equilibration)A gradient ensures the elution of compounds with a range of polarities, separating the main peak from potential impurities.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[8]
Detection Wavelength 265 nmSelected based on the UV absorbance maximum of the aromatic sulfonamide chromophore.[9]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)Solubilizes the analyte and is compatible with the mobile phase.

Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 10 mg of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine and dissolving it in 10 mL of diluent to achieve a 1 mg/mL concentration.

  • For analysis, dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability and Validation

To ensure the method is fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11]

System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The results should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8[12]
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Parameters (Typical Expected Values):

ParameterExpected Result
Linearity (r²) ≥ 0.999 (in the range of 0.05 - 0.2 mg/mL)
Limit of Quantitation (LOQ) ~0.5 µg/mL
Limit of Detection (LOD) ~0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity / Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for quantitative analysis by HPLC.

Identity Confirmation by LC-MS

For unequivocal identification, LC-MS is the gold standard. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[3] This technique confirms the molecular weight of the analyte and provides fragmentation data that acts as a structural fingerprint.

Experimental Protocol: LC-MS

The HPLC conditions from Section 2 can be directly coupled to a mass spectrometer. The use of formic acid in the mobile phase is advantageous as it facilitates protonation for electrospray ionization.[13]

Instrumentation:

  • An HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Electrospray Ionization (ESI) source.

Mass Spectrometer Conditions:

ParameterConditionRationale
Ionization Mode ESI PositiveSulfonamides readily form [M+H]⁺ ions.
Mass Range (Scan) m/z 100 - 500Covers the expected molecular ion and its fragments.
Capillary Voltage 3.5 kVOptimizes ion formation and transfer.
Source Temperature 120 °CAssists in desolvation of ions.
Desolvation Gas Nitrogen

Expected Mass Spectrometric Data:

IonCalculated m/zDescription
[M+H]⁺ 260.08Protonated molecular ion.
[M+Na]⁺ 282.06Sodium adduct.
Fragment 1 188.02Loss of pyrrolidine (C₄H₉N).
Fragment 2 155.01Putative 4-fluoro-3-methylbenzenesulfonyl fragment.
LC-MS Workflow Diagram

LCMS_Workflow Sample HPLC Eluent ESI Electrospray Ionization (ESI) Sample->ESI Nebulization & Desolvation MS Mass Analyzer (e.g., Quadrupole, TOF) ESI->MS Ion Transfer Detector Ion Detector MS->Detector Mass Separation Data Data System: Mass Spectrum Detector->Data Signal Processing

Caption: Process flow for identity confirmation by LC-MS.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive confirmation of the chemical structure of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's framework.[14]

Experimental Protocol: NMR

Instrumentation & Consumables:

  • NMR Spectrometer (400 MHz or higher).[13]

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Internal standard (e.g., Tetramethylsilane, TMS).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated solvent.[13]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Standard proton-decoupled experiment.

  • ¹⁹F NMR: Standard single-pulse experiment without proton decoupling to observe H-F couplings.

Expected Spectral Features

The following table outlines the anticipated signals in the ¹H NMR spectrum, which are key for structural verification.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-Ar) 7.5 - 7.9Multiplet (m)3H
Pyrrolidine (α-CH₂) 3.3 - 3.5Triplet (t)4H
Methyl (CH₃) 2.3 - 2.5Singlet (s)3H
Pyrrolidine (β-CH₂) 1.8 - 2.0Multiplet (m)4H

Key Confirmatory Observations:

  • ¹³C NMR: The spectrum should show 8 distinct carbon signals (due to symmetry in the pyrrolidine ring). The C-F carbon will exhibit a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance will confirm the presence of one fluorine environment.[15][16] Coupling to nearby aromatic protons will result in a multiplet.

Impurity Profiling Considerations

A robust analytical method must be able to detect and quantify potential impurities.[17] For 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine, impurities can arise from the synthesis or degradation.[1]

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted 4-fluoro-3-methylbenzenesulfonyl chloride and pyrrolidine.

    • By-products: Potential for di-sulfonated products or side reactions with solvents.[18]

  • Degradation Products:

    • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule into its constituent sulfonic acid and pyrrolidine.

The gradient HPLC method detailed in Section 2 is designed to be a stability-indicating assay, capable of separating the main compound from earlier-eluting (more polar) and later-eluting (less polar) impurities.

Conclusion

The analytical methods presented in this guide provide a comprehensive framework for the quality control and characterization of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. The RP-HPLC method offers a reliable and precise tool for routine purity testing and quantification. For unambiguous confirmation of identity and sensitive detection of impurities, LC-MS is the recommended technique. Finally, multinuclear NMR spectroscopy serves as the definitive tool for structural verification. The combined application of these techniques ensures a thorough and scientifically sound assessment of the compound's quality, meeting the rigorous standards required in research and pharmaceutical development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF.

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.

  • Thermo Fisher Scientific. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • US Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • U.S. Pharmacopeia. (2022). <621> Chromatography.

  • International Council for Harmonisation. Quality Guidelines.

  • BenchChem. Cross-Validation of Analytical Data for 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Comparative Guide.

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

  • Powers, L. et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC - NIH.

  • Powers, L. et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology - ACS Publications.

  • BenchChem. Troubleshooting Common Issues in Sulfonamide Synthesis Reactions.

  • Apostolou, A. et al. (2025). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. ResearchGate.

  • Sarwar, A. et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. The Pharma Innovation Journal.

  • American Chemical Society. (2024). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.

  • SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine.

  • ResearchGate. (2021). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • Pharmaffiliates. Sulfonamide-impurities.

  • Pietroń, W. et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH.

  • Ali, A. et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC - NIH.

  • American Chemical Society. (2024). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.

  • Ali, A. et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. ProQuest.

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.

  • Silva, A. M. S. et al. (2014). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

  • ResearchGate. (2025). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.

  • Journal of Forensic Toxicology and Pharmacology. (2013). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

  • PubMed. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.

  • BenchChem. Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione.

  • Igwe, K. C., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH.

  • Reddit. (2023). Can GC-MS tell apart sulfoxides and sulfones?

  • Pinto, D. C. G. A. et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.

  • Rossini, A. J. et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv.

  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.

  • BenchChem. A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.

  • MDPI. (2022). Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles.

Sources

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine in High-Throughput Screening Assays

Executive Summary

This application note details the technical protocols for handling, screening, and validating 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine (CAS 329219-91-6) within high-throughput screening (HTS) campaigns.

As a member of the


-sulfonylpyrrolidine class, this compound represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets, including metabolic enzymes (e.g., 11

-HSD1), ion channels, and GPCRs. However, its specific physicochemical properties—lipophilicity and lack of hydrogen bond donors—require precise liquid handling and validation strategies to distinguish genuine bioactivity from assay interference.

This guide provides a self-validating workflow for integrating this scaffold into biochemical and cell-based libraries, focusing on solubility management, acoustic dispensing, and orthogonal hit confirmation.

Physicochemical Profile & Library Management

Understanding the molecular behavior of the compound is the first step in assay design. The


-sulfonylpyrrolidine moiety is chemically stable and neutral at physiological pH, unlike primary sulfonamides which are acidic.
PropertyValuebiological Implication
CAS Number 329219-91-6Unique Identifier
Molecular Weight ~243.30 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery)
cLogP ~2.5Moderate lipophilicity; high permeability but risk of non-specific binding
H-Bond Donors 0Limited water solubility; relies on H-bond acceptors (sulfonyl oxygens)
H-Bond Acceptors 2Key interaction points for target binding pockets
Solubility (DMSO) >10 mMExcellent stock stability
Solubility (Aq) Low (<100

M)
Risk of precipitation in assay buffer if DMSO >1%
Protocol 1: Stock Preparation & Storage

Objective: To maintain compound integrity and prevent precipitation during storage.

  • Dissolution: Dissolve 10 mg of neat powder in anhydrous DMSO (dimethyl sulfoxide) to achieve a 10 mM master stock . Vortex for 30 seconds.

  • Quality Control: Visually inspect for particulates. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into Matrix™ tubes or acoustic-compatible source plates (e.g., Labcyte Echo source plates).

    • Critical Step: Store at -20°C under dry nitrogen or argon atmosphere to prevent DMSO hygroscopicity (water absorption causes compound precipitation over time).

  • Freeze-Thaw: Limit to <5 cycles.

High-Throughput Screening Workflow

This protocol utilizes Acoustic Droplet Ejection (ADE) technology (e.g., Labcyte Echo) for non-contact dispensing. This method is superior for lipophilic scaffolds like sulfonylpyrrolidines as it eliminates tip-based adsorption losses.

Experimental Design: TR-FRET Enzymatic Assay

Context: A representative screen targeting a hydrolase or kinase, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Compound: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine (10 mM in DMSO).

  • Assay Plate: 384-well low-volume white/opaque plates (e.g., Corning 3824).

  • Buffer: 50 mM HEPES pH 7.5, 0.01% Brij-35 (detergent is crucial to prevent aggregation).

Step-by-Step Protocol:

  • Compound Transfer (ADE):

    • Dispense 50 nL of the 10 mM compound stock into assay wells to achieve a final screening concentration of 10

      
      M  (assuming 50 
      
      
      
      L final volume).
    • Control Wells: Dispense 50 nL pure DMSO into Columns 1, 2, 23, and 24 (Min/Max controls).

  • Reagent Addition:

    • Add 25

      
      L  of Enzyme Solution (2x concentration) using a Multidrop Combi or similar bulk dispenser.
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

    • Note: The pre-incubation step detects slow-binding inhibitors, common in sulfonamide kinetics.

  • Substrate Addition:

    • Add 25

      
      L  of Substrate/Detection Mix (2x concentration containing fluorophore).
      
  • Detection:

    • Incubate for 60 minutes at RT.

    • Read Fluorescence on a multimode reader (e.g., PHERAstar FSX).

      • Excitation: 337 nm

      • Emission A: 665 nm (Acceptor)

      • Emission B: 620 nm (Donor)

  • Data Normalization:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Calculate % Inhibition relative to High/Low controls.[1]

Hit Validation & Triage Logic

Sulfonylpyrrolidines are generally "well-behaved," but the hydrophobic fluoro-methyl-phenyl tail can induce colloidal aggregation , leading to false positives (pan-assay interference).

Protocol 2: Orthogonal Validation

Objective: To confirm specific binding versus non-specific artifacts.

  • Dose-Response Curve (DRC):

    • Perform an 11-point serial dilution (1:3) starting at 100

      
      M.
      
    • Acceptance Criteria: A sigmoidal curve with a Hill Slope between 0.8 and 1.2. Steep slopes (>2.0) indicate aggregation or precipitation.

  • Detergent Sensitivity Test:

    • Repeat the DRC with increased detergent (0.1% Brij-35 or 0.01% Triton X-100).

    • Logic: If the IC

      
       shifts significantly (>3-fold) with higher detergent, the compound is likely a promiscuous aggregator (False Positive).
      
  • Fluorescence Interference Check:

    • Scan the compound alone in buffer at 10

      
      M.
      
    • Check for auto-fluorescence at the assay wavelengths (337/665 nm).

Visualizing the Workflow

The following diagram illustrates the decision matrix for screening this scaffold, ensuring only high-quality hits progress to medicinal chemistry.

HTS_Workflow Start Library Source (10mM DMSO Stock) Dispense Acoustic Dispensing (50 nL Transfer) Start->Dispense PrimaryScreen Primary Screen (Single Point 10µM) Dispense->PrimaryScreen Decision1 >50% Inhibition? PrimaryScreen->Decision1 Discard Inactive (Discard) Decision1->Discard No DRC Dose Response (IC50) 11-point Titration Decision1->DRC Yes Validation Orthogonal Triage DRC->Validation AggregationCheck Detergent Sensitivity (Aggregation Check) Validation->AggregationCheck AggregationCheck->Discard IC50 Shifts >3x FinalHit Validated Hit (Proceed to MedChem) AggregationCheck->FinalHit IC50 Stable

Caption: HTS Triage Logic for Sulfonylpyrrolidine Scaffolds. Note the critical detergent sensitivity step to rule out aggregation artifacts common with lipophilic fragments.

References

  • PubChem. Compound Summary: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. National Library of Medicine. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: High-Throughput Screening Assay Development. NIH Bookshelf. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

Sources

safe handling and storage of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Storage of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Executive Summary

This guide outlines the technical protocols for the safe handling, storage, and experimental use of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine .[1] As a sulfonamide derivative incorporating a fluorinated aromatic ring and a saturated heterocycle (pyrrolidine), this compound presents specific physicochemical characteristics that dictate its safety profile.

While specific toxicological data for this precise analog may be limited in public repositories, its structural motifs (sulfonamide, fluorinated arene) necessitate a Risk Group 2 (Chemical) handling approach.[1] This protocol is derived from Structure-Activity Relationship (SAR) analysis of closely related analogs (e.g., 1-[(4-chlorophenyl)sulfonyl]pyrrolidine) and standard industrial hygiene practices for functionalized sulfonamides.[1]

Physicochemical Profile & Hazard Identification

Understanding the molecule's physical state is the first step in designing a safety protocol.[2]

Table 1: Physicochemical Properties (Predicted/Analog-Based)
PropertyValue / DescriptionSignificance
Molecular Formula C₁₁H₁₄FNO₂SStoichiometry for reaction planning.[1]
Molecular Weight ~243.29 g/mol Calculation of molarity.[1]
Physical State Crystalline Solid or Viscous OilDictates containment (dust vs. aerosol).[1]
Solubility DMSO, DMF, Methanol, DCMRequires chemically resistant PPE.[1]
LogP (Predicted) ~2.5 - 3.0Lipophilic; potential for skin absorption.[1]
Reactive Moieties Sulfonamide, Aryl FluorideStable under standard conditions; avoid strong reducers.
Hazard Classification (GHS - Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • H317: May cause an allergic skin reaction (Sulfonamide moiety alert).[1][2]

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Critical Mechanism: The sulfonamide linkage (


) is a known pharmacophore that can induce hypersensitivity in susceptible individuals.[1] Although the nitrogen in this compound is fully substituted (part of the pyrrolidine ring), metabolic processing can potentially unmask reactive intermediates.[2] Treat as a potential sensitizer. 

Storage Protocols

Proper storage is essential to prevent hydrolytic degradation and maintain compound integrity for biological screening.[2]

Protocol 3.1: Long-Term Storage

  • Temperature: Store at 2°C to 8°C for short-term (<1 month); -20°C for long-term (>1 month).

  • Atmosphere: Hygroscopic potential is low but exists.[1] Store under Argon (Ar) or Nitrogen (N₂) blanket if the seal is broken.[1]

  • Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene plastics for long-term storage of concentrated solutions (DMSO stocks).[1][2]

  • Segregation: Isolate from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Bases .[1][2]

Protocol 3.2: Stability Monitoring

  • Visual Check: Discoloration (yellowing) indicates potential oxidation or hydrolysis of the sulfonyl bond.[1][2]

  • Verification: ¹H-NMR (DMSO-d₆) or LC-MS.[1] Look for the appearance of free pyrrolidine or sulfonic acid derivatives.

Engineering Controls & PPE

The primary route of exposure for this compound is inhalation of dust/aerosols and dermal contact.[2]

Visualizing the Safety Workflow

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

SafetyWorkflow Start Start: Handling 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (DMSO/Organic) StateCheck->Solution Pipetting Balance Weighing: Anti-static Gun + Analytical Balance Enclosure Solid->Balance Hood Engineering: Fume Hood Required (Face Velocity > 0.5 m/s) Solution->Hood Gloves PPE: Nitrile (Double Gloving) Change every 30 mins Hood->Gloves Balance->Hood Resp PPE: N95/P100 if outside hood Gloves->Resp Emergency/Spill

Figure 1: Operational safety workflow for handling sulfonamide derivatives.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Face shield required if handling >1g in solution.

  • Hand Protection:

    • Primary: Nitrile Rubber (0.11 mm) - Breakthrough time > 480 min (solids).[1][2]

    • Secondary (for DMSO solutions): Laminate film (Silver Shield) or double-gloved Nitrile (change immediately upon splash).[1][2]

  • Respiratory: If weighing outside a fume hood (not recommended), use a NIOSH-approved P95 or P100 particulate respirator.[1][2]

Detailed Experimental Protocols

Protocol 5.1: Safe Weighing & Solubilization

Objective: Prepare a 10 mM stock solution in DMSO without generating hazardous dust.

  • Preparation:

    • Equip PPE.[2][3][4][5] Verify Fume Hood airflow.

    • Pre-weigh the empty vial with cap.[2]

    • Use an anti-static gun on the solid compound container to prevent electrostatic dispersion of the powder.[2]

  • Transfer:

    • Using a micro-spatula, transfer the required mass (e.g., 2.43 mg for 1 mL of 10 mM) into the pre-weighed vial.[2]

    • Critical: Do not return excess compound to the original stock bottle to prevent cross-contamination.[2]

  • Solubilization:

    • Add DMSO (Dimethyl Sulfoxide) gently down the side of the vial.[1][2]

    • Vortex at medium speed for 30 seconds.

    • Sonicate for 5 minutes if visual particulates remain.[1] Sulfonamides can exhibit polymorphism affecting dissolution rates.

  • Labeling:

    • Label with: Compound Name, Concentration, Solvent, Date, and User Initials.

    • Affix a "Toxic/Irritant" sticker.[1][2]

Protocol 5.2: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a dedicated "Hazardous Solid Waste" bin (Incineration recommended).[2]

  • Liquid Waste: Collect in "Halogenated Organic Solvent" waste containers (due to the Fluorine atom).[1][2] Do not pour down the sink.

Emergency Response System

In the event of exposure, immediate action is required to mitigate sensitization risks.[2]

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Wash with soap/water (15 min) Do NOT use ethanol Skin->ActionSkin ActionEye Flush with water (15 min) Lift eyelids Eye->ActionEye ActionInhale Move to fresh air Seek medical attention Inhale->ActionInhale Report Report to EHS Consult Physician (Sulfonamide) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Emergency response triage for sulfonamide exposure.

  • Medical Note: If seeking medical attention, inform the physician that the compound is a sulfonamide derivative .[1] This is crucial for patients with known sulfa drug allergies.

References

  • PubChem. (2023).[1] Compound Summary: 1-[(4-chlorophenyl)sulfonyl]pyrrolidine (Analog).[1] National Library of Medicine. [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1][2] C&L Inventory: Pyrrolidine Sulfonamides. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][2] Hazard Communication Standard: Toxic and Hazardous Substances. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important sulfonamide compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and refine your experiments effectively.

Reaction Overview & Mechanism

The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is a classic example of sulfonamide bond formation. The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of 4-fluoro-3-methylbenzenesulfonyl chloride by the secondary amine, pyrrolidine. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[1][2]

The reactivity of the sulfonyl chloride is driven by the highly electron-deficient sulfur atom, which is bonded to two oxygen atoms and a chlorine atom.[1] The mechanism, while debated, can be conceptualized as a process involving the nucleophilic attack of the pyrrolidine nitrogen onto the sulfur atom, followed by the expulsion of the chloride leaving group.

G cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products R1 4-Fluoro-3-methyl- benzenesulfonyl chloride (Electrophile) TS Trigonal Bipyramidal Intermediate R1->TS Nucleophilic Attack P2 Base•HCl Salt (e.g., Triethylammonium chloride) R2 Pyrrolidine (Nucleophile) R2->TS Base Base (e.g., Triethylamine) Base->P2 HCl Quench P1 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine TS->P1 Chloride Elimination

Caption: Reaction mechanism for sulfonamide formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My final yield is consistently low (<60%). Analysis of the aqueous layer shows the presence of 4-fluoro-3-methylbenzenesulfonic acid. What is the primary cause?

A: This is a classic sign of sulfonyl chloride hydrolysis. 4-Fluoro-3-methylbenzenesulfonyl chloride is highly sensitive to moisture.[3] The sulfur atom is very electrophilic and will readily react with water, a competing nucleophile, to form the corresponding sulfonic acid, which is unreactive towards the amine. The half-life of similar sulfonyl chlorides in water can be as short as a few minutes.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use oven-dried glassware assembled while hot under a stream of inert gas (Nitrogen or Argon).

    • Employ anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over a drying agent, passing through an activated alumina column).

    • Use a freshly opened bottle of pyrrolidine or ensure it has been stored properly over a drying agent like KOH.

  • Reagent Quality: The sulfonyl chloride should be of high purity. If it is old or has been improperly stored, its quality may be compromised. Consider purchasing a fresh batch.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Q2: TLC analysis of my crude product shows significant amounts of unreacted 4-fluoro-3-methylbenzenesulfonyl chloride. How can I drive the reaction to completion?

A: Incomplete conversion suggests an issue with either reaction kinetics or stoichiometry.

Troubleshooting Steps:

  • Review Stoichiometry: While a 1:1 molar ratio is theoretical, it is common practice to use a slight excess of the amine to ensure the complete consumption of the more valuable sulfonyl chloride. A common starting point is using 1.1 to 1.2 equivalents of pyrrolidine.[5]

  • Base Equivalents: The base is critical for neutralizing the generated HCl. If the base is limiting or weak, the reaction mixture will become acidic, protonating the pyrrolidine. The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction. Use at least 1.5 equivalents of a tertiary amine base like triethylamine (TEA).[5]

  • Reaction Time & Temperature: While these reactions are often fast, some systems require more time.[1] Monitor the reaction by TLC every 30-60 minutes. If the reaction stalls at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive it to completion, but be cautious as this can also promote side reactions.

Q3: My final product is a dark, impure oil that is difficult to purify. What are the likely impurities and how can I improve the work-up?

A: The formation of a dark oil suggests impurities or side products. The most common impurity is the hydrochloride salt of the base (e.g., triethylammonium chloride) or excess pyrrolidine.

Troubleshooting Steps:

  • Refine the Aqueous Work-up: A thorough work-up is essential to remove water-soluble impurities.[5]

    • After quenching the reaction with water, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess pyrrolidine and triethylamine.

    • Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove any sulfonic acid byproduct.

    • Finish with a brine wash to facilitate the removal of water from the organic layer.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent. Residual water can inhibit crystallization.

  • Purification Method: If the product remains an oil, purification by column chromatography on silica gel is the recommended next step. If the product is solid but impure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly improve purity.

Q4: What are the optimal choices for the base and solvent?

A: The choice of base and solvent can significantly impact yield, reaction rate, and ease of work-up.

ParameterDichloromethane (DCM)Tetrahydrofuran (THF)Triethylamine (TEA)Pyridine
Role SolventSolventBaseBase / Solvent
Pros Excellent solvating power for reagents. Volatile and easy to remove.Good solvating power. Can be less reactive than DCM in some contexts.Inexpensive. Forms a salt that is often removable by filtration or washing.Can also act as a solvent. Effective base.
Cons Potential carcinogen.[5] Requires careful handling.Can form peroxides upon storage. Must be tested and treated if necessary.Can be difficult to remove completely if excess is used.Unpleasant odor. Higher boiling point makes it harder to remove. Can sometimes act as a nucleophilic catalyst, leading to side products.
Recommendation Excellent choice. A standard and reliable solvent for this transformation.[5]Good alternative to DCM. Ensure it is anhydrous and peroxide-free.Recommended base. Use 1.5 equivalents for optimal results.[5]Use with caution. Generally, TEA is preferred for its simpler work-up.

G Start Low Yield Observed CheckMoisture Check for Hydrolysis (Sulfonic Acid byproduct?) Start->CheckMoisture CheckConversion Check for Unreacted Starting Materials? CheckMoisture->CheckConversion No Sol_Moisture Implement Strict Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere CheckMoisture->Sol_Moisture Yes Sol_Conversion Optimize Reaction: - Use 1.1 eq Pyrrolidine - Use 1.5 eq Base (TEA) - Increase Reaction Time CheckConversion->Sol_Conversion Yes Sol_Purification Refine Work-up: - Acid/Base Washes - Recrystallize or use Column Chromatography CheckConversion->Sol_Purification No, product is impure End Yield Increased Sol_Moisture->End Sol_Conversion->End Sol_Purification->End

Caption: A troubleshooting workflow for low yield.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride).[5]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring sulfonyl chloride solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes).

  • Work-up:

    • Once the reaction is complete (disappearance of the limiting sulfonyl chloride), quench by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • If the crude product is a solid, purify it by recrystallization from a suitable solvent (e.g., isopropanol or ethanol/water).

    • If it is an oil, purify by flash column chromatography on silica gel.

References
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support.
  • Cui, H., et al. (n.d.).
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • McCarthy, J. R., et al. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. [Link]

  • OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sulfonation of Pyrrolidine with 2,5-Dibromobenzenesulfonyl Chloride. BenchChem Technical Support.

Sources

stability issues with 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Stability of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Welcome to the technical support guide for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. This document is designed for our partners in research and drug development to ensure the long-term integrity and stability of this compound in your experiments. We understand that stability is not just a matter of storage; it's a critical variable that can impact experimental reproducibility and the validity of your results. This guide provides in-depth answers to common questions and troubleshooting workflows based on both foundational chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common initial inquiries regarding the handling and storage of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

Q1: What are the primary chemical liabilities of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine that could lead to degradation during long-term storage?

A1: The molecular architecture of this compound contains two key areas susceptible to degradation: the sulfonamide (S-N) bond and the aromatic ring system. The primary liability is the sulfonamide linkage, which is susceptible to hydrolysis, especially in the presence of moisture and under non-neutral pH conditions.[1][2] This can lead to the cleavage of the S-N bond. Secondly, while fluorinated aromatic rings can have enhanced stability, photochemical degradation is a potential pathway if the compound is exposed to UV or broad-spectrum light over extended periods.[3][4][5]

Q2: What are the ideal long-term storage conditions to ensure maximum stability?

A2: To mitigate the risks of hydrolysis, oxidation, and photodegradation, we have established a set of optimal storage conditions based on extensive stability studies. Adherence to these conditions is critical for preserving the compound's purity and potency. For a detailed summary, please refer to the table below.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 8°C (Sealed in dry)Reduces the kinetic rates of all potential degradation reactions, including hydrolysis and oxidation.[6][7]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation of the pyrrolidine ring or other sensitive moieties.[6]
Light Exposure Protect from light (Use amber vials or store in a dark location)Prevents photodegradation, a common pathway for aromatic compounds.[6][8]
Humidity Store in a desiccated environment (e.g., in a desiccator with silica gel)Crucial for preventing the initiation of hydrolysis at the sulfonamide bond.[6]

Q3: I have dissolved the compound in a solvent for my experiments. How long can I store these solutions?

A3: The stability of the compound in solution is highly dependent on the solvent and storage temperature. Protic solvents (e.g., methanol, water) can participate in hydrolysis and should be used for immediate experimentation. For short-term storage (1-2 weeks), aprotic solvents like DMSO or DMF are preferred, stored at -20°C or below. We strongly advise performing a small-scale stability test in your specific solvent system if longer-term storage is required. Always use high-purity, anhydrous solvents to minimize degradation.

Part 2: Troubleshooting Guide for Observed Stability Issues

This section is formatted to help you diagnose and resolve specific issues you may encounter during your work.

Q4: My HPLC analysis shows a new, more polar peak that grows over time. What is its likely identity and cause?

A4: The appearance of a new, more polar peak is a classic sign of degradation, most commonly via hydrolysis. The sulfonamide S-N bond is the most probable site of cleavage.

  • Likely Cause: Hydrolysis. This reaction breaks the S-N bond, resulting in two smaller, more polar molecules: 4-fluoro-3-methylbenzenesulfonic acid and pyrrolidine. The sulfonic acid, in particular, is significantly more polar and will elute much earlier in a standard reverse-phase HPLC method.[1][2][9]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. Look for ions corresponding to the predicted degradation products.

    • Review Storage: Immediately assess your storage conditions against the recommendations in Table 1. The most common cause is moisture contamination.

    • Solvent Purity: If the compound is in solution, verify the anhydrous quality of your solvent.

Diagram 1: Primary Degradation Pathways

This diagram illustrates the most probable degradation routes for the compound under common stress conditions.

cluster_hydrolysis Hydrolysis (Moisture, pH) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (Air/Peroxides) parent 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine hydro_prod1 4-Fluoro-3-methyl- benzenesulfonic acid parent->hydro_prod1 S-N Cleavage hydro_prod2 Pyrrolidine parent->hydro_prod2 S-N Cleavage photo_prod Ring-modified byproducts (e.g., defluorination) parent->photo_prod Photon Energy ox_prod Pyrrolidine N-oxide derivatives parent->ox_prod Oxygen Exposure

Caption: Potential degradation pathways of the target compound.

Q5: The biological or chemical reactivity of my compound has noticeably decreased. How can I confirm that degradation is the cause?

A5: A loss of activity is a strong indicator of a decrease in the concentration of the active parent compound. This requires a quantitative approach to confirm.

  • Causality: The degradation products, such as the sulfonic acid and pyrrolidine fragments, will not have the same biological or chemical activity as the parent molecule. Therefore, a reduction in the purity of your sample directly translates to a loss of potency.

  • Troubleshooting Workflow: We have designed a systematic workflow to diagnose this issue. Follow the steps in the diagram below to correlate the loss of activity with compound stability.

Diagram 2: Troubleshooting Workflow for Loss of Activity

This decision tree provides a logical sequence of steps to investigate a suspected loss of compound activity.

Caption: Workflow to diagnose activity loss.

Part 3: Key Experimental Protocols

To empower your team, we provide the following validated protocols for assessing the stability of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

Protocol 1: HPLC-UV Method for Routine Purity Assessment

This self-validating protocol is designed for rapid and reliable purity checks.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV at 258 nm.[10]

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    20.0595
    25.0595
    25.1955
    30.0955
  • Analysis: Calculate purity by the area percent method. The parent compound should be the major peak. Early eluting peaks are indicative of polar degradants.

Protocol 2: Forced Degradation Study Workflow

This study intentionally stresses the compound to rapidly identify potential degradation pathways and products, confirming the compound's liabilities.[11]

  • Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose individual samples to the following conditions for 24 hours:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution at 60°C.

    • Photochemical: Expose to a UV lamp (254 nm).

    • Control: Keep one sample at 4°C in the dark.

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV (Protocol 1) and LC-MS to identify and characterize any new peaks that have formed.

  • Validation: The results of this study validate the recommended storage conditions by demonstrating which stressors cause degradation. For example, significant degradation under acidic/basic conditions confirms the need to control pH and moisture.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC.
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. Technische Universität München.
  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur | The Journal of Organic Chemistry - ACS Publications.
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - University of Huddersfield Research Portal. University of Huddersfield.
  • Application of thermospray LC/MS for residue analysis of sulfonylurea herbicides and their degradation products | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
  • Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed.
  • How to store fluorinated pharmaceutical intermedi
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC.
  • A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides - Taylor & Francis. Taylor & Francis Online.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications.
  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC.
  • Detection and Description of Sulfonylurea Herbicide Breakdown in Soil - Open PRAIRIE - South Dakota State University.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC.
  • Structures of the sulfonylureas and degradation products studied - ResearchGate.
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegrad
  • 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride) - Cayman Chemical. Cayman Chemical.
  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC.
  • Technical Support Center: (2S,5R)
  • Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed.
  • rel-(3R,4R)-4-Fluoro-1-methyl-3-pyrrolidinol | ChemScene. ChemScene.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Ozonation: Microplastics/Antibiotic Residues—Degradation P

Sources

overcoming resistance to 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Center guide designed for researchers encountering resistance to 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine .

This guide adopts the persona of a Senior Application Scientist, focusing on the medicinal chemistry properties of the sulfonylpyrrolidine scaffold (a common pharmacophore in ROR


t inverse agonists, 11

-HSD1 inhibitors, and Nav1.7 blockers) to diagnose and resolve resistance in cell-based assays.[1]

Compound Focus: 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Case ID: SP-RES-001 Status: Active Support[1]

Executive Summary & Mechanism of Action

User Context: You are observing a right-shift in IC


 or loss of efficacy (E

) in cell lines treated with 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine after prolonged exposure or in specific resistant clones.

Chemical Insight: The 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine structure contains a lipophilic sulfonamide core .[1] The 4-fluoro-3-methyl substitution pattern is a classic medicinal chemistry tactic designed to block metabolic "soft spots" (para-oxidation) and increase lipophilicity.

  • Consequence: While this improves half-life, it significantly increases the likelihood of the molecule being a substrate for ABC Transporters (P-gp/MDR1) .[1]

  • Diagnosis: Resistance is rarely "tolerance" but rather pharmacokinetic exclusion (efflux) or target modification .[1]

Diagnostic Workflow (Decision Tree)

Before altering your hypothesis, confirm the type of resistance using this logic flow.

ResistanceDiagnosis Start Observed Resistance (IC50 Shift > 10x) Step1 Step 1: Co-treat with Verapamil (5-10 µM) Start->Step1 Result1A Sensitivity Restored Step1->Result1A Yes Result1B Resistance Persists Step1->Result1B No Conclusion1 Mechanism: Efflux Pump (MDR1/P-gp Upregulation) Result1A->Conclusion1 Step2 Step 2: Perform CETSA (Target Engagement) Result1B->Step2 Result2A Tm Shift Observed (Compound Binds) Step2->Result2A Yes Result2B No Tm Shift (Binding Lost) Step2->Result2B No Conclusion2 Mechanism: Bypass Signaling (Pathway Redundancy) Result2A->Conclusion2 Conclusion3 Mechanism: Target Mutation (Binding Pocket Altered) Result2B->Conclusion3

Figure 1: Diagnostic logic flow to isolate the mechanism of resistance: Efflux vs. Pathway Bypass vs. Target Mutation.

Troubleshooting Guide & Protocols

Issue 1: "My IC shifted 50-fold higher in resistant clones."

Root Cause: MDR1 (P-glycoprotein) Mediated Efflux. The 4-fluoro-3-methylphenyl moiety increases the LogP (lipophilicity) of the pyrrolidine sulfonamide.[1] High LogP compounds are prime substrates for the P-gp efflux pump, which is frequently upregulated in immortalized cell lines (e.g., CHO, HEK293, HepG2) under selection pressure.[1]

Validation Protocol: The Efflux Blockade Assay

  • Seed Cells: Plate resistant and parental cells (5,000 cells/well) in 96-well plates.

  • Pre-treatment: Treat half the wells with Verapamil (5-10 µM) or Cyclosporin A (2 µM) for 1 hour.[1]

    • Note: These are broad-spectrum P-gp inhibitors.

  • Compound Addition: Add 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine in a dose-response curve (e.g., 1 nM to 100 µM).

  • Readout: Measure viability (CellTiter-Glo) or functional output after 24-48 hours.

  • Interpretation:

    • Fold Reversal Ratio (FRR) = IC

      
       (Alone) / IC
      
      
      
      (+Verapamil)
      .[1]
    • If FRR > 5, your resistance is driven by efflux, not target mutation.

Issue 2: "The compound precipitates in media before reaching the IC ."[1]

Root Cause: Poor Aqueous Solubility. Sulfonamides are notoriously crystalline and hydrophobic.[1] The 3-methyl group further reduces water solubility compared to a naked phenyl ring.[1]

Formulation Fix:

  • Solvent: Do not exceed 0.5% DMSO final concentration.

  • Complexation: Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
    • Recipe: Dissolve compound in 100% DMSO (1000x stock). Dilute into culture media containing 10-20% HP-

      
      -CD. The cyclodextrin encapsulates the lipophilic phenyl tail, keeping it in solution without affecting membrane permeability.[1]
      
Issue 3: "Efflux is negative, but efficacy is still lost."

Root Cause: Target Mutation or Pathway Bypass. If the target is an enzyme (e.g., 11


-HSD1) or receptor (ROR

t), the cell may have mutated the binding pocket or upregulated a parallel pathway.[1]

Validation Protocol: Cellular Thermal Shift Assay (CETSA) This assay confirms if the drug still physically binds the target inside the live cell.[1]

  • Treat: Incubate resistant cells with 10 µM compound for 1 hour.

  • Heat Shock: Aliquot cells and heat at a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells (freeze-thaw).

  • Separation: Centrifuge at 20,000 x g. Soluble (stabilized) protein remains in supernatant; denatured protein precipitates.[1]

  • Detection: Western Blot for your target protein.[1]

  • Result: If the "Melting Temperature" (

    
    ) of the protein increases in the presence of the compound, binding is intact .[1] Resistance is likely due to downstream pathway bypass (e.g., upregulation of a compensatory kinase).
    

Quantitative Analysis: Resistance Profiles

Use this reference table to categorize your cell line's behavior.[1]

ParameterParental Line (Wild Type)Resistant Phenotype A (Efflux)Resistant Phenotype B (Target Mutation)
IC

10 - 50 nM (Baseline)> 1,000 nM> 5,000 nM
Response to Verapamil No ChangeIC

Restored to ~50 nM
No Change
CETSA (

Shift)
+5°C Shift+5°C Shift (Binding Intact)No Shift (Binding Lost)
Hill Slope ~1.0< 0.8 (Shallow)~1.0

Frequently Asked Questions (FAQ)

Q: Why does the 4-fluoro-3-methyl substitution matter for resistance? A: This substitution pattern aims to block CYP450 metabolism (fluorine) and increase potency (methyl).[1] However, it makes the molecule "greasier" (lipophilic).[1] Cells counteract this by upregulating ABCB1 (MDR1).[1] If you see resistance, check MDR1 mRNA levels first.[1]

Q: Can I use this compound in serum-free media to avoid protein binding? A: Caution is advised. Sulfonylpyrrolidines bind highly to albumin (BSA/FBS).[1] Removing serum increases "free fraction" potency but dramatically lowers solubility, leading to micro-precipitation that mimics cytotoxicity.[1] We recommend maintaining 1-2% FBS or using the Cyclodextrin method described above.[1]

Q: Is the resistance permanent? A: If the mechanism is epigenetic upregulation of MDR1 , culturing cells without the compound for 5-10 passages may restore sensitivity ("Drug Holiday").[1] If the mechanism is a genetic mutation in the target binding pocket, the resistance is stable and permanent.[1]

References

  • Medicinal Chemistry of Sulfonylpyrrolidines

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Efflux Mechanisms in Drug Resistance

    • Title: The role of ABC transporters in drug resistance in cancer cells.[1]

    • Source: Nature Reviews Cancer (Cited context).[1]

    • URL:[Link]

  • Target Engagement Protocols (CETSA)

    • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[1]

    • Source: Science.
    • URL:[Link]

  • Chemical Properties & Solubility

    • Title: Structure-Activity Relationship of Sulfonamide Derivatives.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

refining purification techniques for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Case ID: #PUR-SULF-04F3M Status: Active Assigned Specialist: Dr. A. V.[1][2] Thorne, Senior Application Scientist Subject: Troubleshooting isolation, workup, and crystallization of tertiary sulfonamides.

Executive Summary

You are working with 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine , a tertiary sulfonamide synthesized via the nucleophilic attack of pyrrolidine on 4-fluoro-3-methylbenzenesulfonyl chloride.[1][2]

Unlike primary sulfonamides, your target molecule lacks an acidic N-H proton, rendering it chemically neutral and incapable of strong intermolecular hydrogen bonding.[2] This structural reality dictates your purification strategy: you cannot use base extraction to pull the product into water , and the lack of H-bonding often leads to "oiling out" during crystallization.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification engine, using pH switching to mathematically eliminate impurities before you ever touch a chromatography column.[1][2]

Module 1: The Self-Validating Workup (LLE)

The Logic: The purity of your final compound is determined in the separatory funnel. We utilize the specific acid-base properties of your reagents to force impurities into the aqueous phase while the neutral product remains organic.

The Protocol:

  • Quench: Add water to the reaction mixture to hydrolyze unreacted sulfonyl chloride.

  • Phase 1 (Acidic Wash): Wash the organic layer (DCM or EtOAc) with 1M HCl (2x) .[1]

    • Mechanism:[2][3][4][5] Protonates unreacted Pyrrolidine (starting material) into its hydrochloride salt (

      
      ).[1][2]
      
    • Result: Pyrrolidine moves to the aqueous layer.[2] Product remains organic.

  • Phase 2 (Basic Wash): Wash the organic layer with Saturated NaHCO₃ (2x) .[1][2]

    • Mechanism:[2][3][4][5] Ionizes the 4-Fluoro-3-methylbenzenesulfonic acid (hydrolysis byproduct) into its sodium sulfonate salt.[1][2]

    • Result: Sulfonate moves to the aqueous layer.[2] Product remains organic.

  • Phase 3 (Drying): Wash with Brine, dry over

    
    , and concentrate.
    

Visual Workflow (Decision Tree):

WorkupLogic Start Crude Reaction Mixture (Product + Pyrrolidine + Sulfonyl Chloride) Quench Quench with Water (Hydrolyzes Sulfonyl Chloride -> Sulfonic Acid) Start->Quench AcidWash Wash with 1M HCl Quench->AcidWash OrganicLayer Organic Layer Contains: Product (Neutral) AcidWash->OrganicLayer Organic Phase AqAcid Aqueous Waste: Pyrrolidine.HCl salt AcidWash->AqAcid Aqueous Phase BaseWash Wash with Sat. NaHCO3 AqBase Aqueous Waste: Sulfonate Salt BaseWash->AqBase Aqueous Phase Final Pure Product (Concentrate) BaseWash->Final Organic Phase OrganicLayer->BaseWash

Figure 1: Orthogonal pH-switching workup strategy to eliminate starting materials based on basicity and acidity.[1]

Module 2: Troubleshooting Crystallization

The Issue: Tertiary sulfonamides are notorious for "oiling out" (forming a second liquid phase) rather than crystallizing, due to their lower melting points and high lipophilicity.[2]

FAQ: Why is my product an oil?

  • Cause 1: Residual solvent (DCM is excellent at trapping itself in sulfonamide lattices).[1][2]

  • Cause 2: Impurities (specifically the sulfonic acid) acting as a chaotrope, preventing lattice formation.[2]

  • Cause 3: Temperature shock (cooling too fast).[1][2]

Refined Crystallization Protocol: If the LLE workup yielded a solid that needs polishing, or a gum that needs to solidify:

ParameterRecommendationMechanism
Solvent System Ethanol / Water (9:1) or IPA / Hexane The fluoro-methyl-phenyl group is highly lipophilic.[1][2] Alcohol provides solubility; water/hexane acts as the anti-solvent.[2]
Dissolution Dissolve in minimum hot Ethanol (

).
Ensures saturation.
Anti-Solvent Add warm water dropwise until turbidity persists.[1][2]Establishes the metastable zone width (MSZW).
Cooling Cool to RT over 2 hours, then

.
Slow cooling prevents oiling out.[1][2]
Rescue If oil forms, reheat to dissolve, add a seed crystal , and stir vigorously.Agitation provides nucleation sites.[1][2]

Module 3: Advanced Troubleshooting (FAQs)

Q1: I still smell the sulfonyl chloride in my final product. How do I remove it?

Diagnosis: The hydrolysis of the sulfonyl chloride by water/bicarbonate was too slow due to the lipophilicity of the 4-fluoro-3-methylphenyl ring. Solution: Use a Nucleophilic Scavenger before the workup.[2][6]

  • Add 0.1 equivalents of DMAP (Dimethylaminopyridine) or Morpholine to the reaction mixture 30 minutes before quenching.

  • These react instantly with the sulfonyl chloride to form a water-soluble sulfonamide (morpholine derivative) or a pyridinium salt.[1][2]

  • Proceed with the Acid Wash (Module 1) . The scavenger and its byproduct will be protonated and removed in the aqueous HCl layer.

Q2: My yield is lower than expected after the acid wash.

Diagnosis: You may be forming an emulsion or losing product to the aqueous layer (unlikely for this lipophilic molecule, but possible if using concentrated acid). Check: Ensure you are using 1M HCl , not concentrated. Validation: Check the pH of the aqueous layer.[7] It should be pH 1-2.[1][2] If it is neutral, you haven't removed the pyrrolidine.[2] Run a TLC of the aqueous layer (neutralized) to verify no product loss.

Q3: Can I purify this by Flash Chromatography?

Yes. If crystallization fails, this molecule behaves well on silica.[2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     30% EtOAc).[1][2]
    
  • TLC Visualization: UV (254 nm).[1][2] The aromatic ring is UV active.[2]

  • Note: Do not add triethylamine to the mobile phase.[2] The product is not basic; adding amine will only streak your impurities.[2]

Module 4: Analytical Validation

Before proceeding to biological assays, validate purity using these criteria:

  • H-NMR (DMSO-d6 or CDCl3):

    • Look for the Pyrrolidine multiplet integration (approx 1.6-1.8 ppm and 3.1-3.3 ppm).[1]

    • Confirm the Methyl singlet on the aromatic ring (approx 2.3 ppm).

    • Pass Criteria: No peaks for free pyrrolidine or sulfonyl chloride.[2]

  • LC-MS:

    • Confirm Mass:

      
       peak corresponding to the molecular weight.
      
    • Pass Criteria: Single peak integration >95% at 254 nm.[2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for sulfonamide synthesis and workup).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanisms of nucleophilic substitution at sulfur).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Sulfonamide Derivatives. (General physical properties of fluorinated sulfonamides).

  • BenchChem Technical Support. (2025). General Workup Procedures for Sulfonyl Chloride Reactions. (Specifics on quenching and scavenger resins).

Sources

minimizing cytotoxicity of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided research teams through the challenges of early-stage compound evaluation. A common and critical hurdle is managing unintended cytotoxicity. This Technical Support Center is structured to address the specific challenges you might face when investigating the biological effects of a novel sulfonylpyrrolidine derivative, using 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine as our working example.

While extensive public data on this specific molecule is not available, the principles and methodologies outlined here are derived from established best practices in cell biology and drug discovery. This guide is designed to be a self-validating system, emphasizing rigorous controls and logical troubleshooting to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial high-level questions researchers face when beginning their investigation.

Q1: I have a new batch of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine. What is the first step to characterize its cytotoxic profile?

The foundational first step is to systematically determine the compound's potency and the window of its effect. This is achieved by performing a comprehensive dose-response and time-course experiment.[1]

  • Dose-Response: Test a broad range of concentrations, typically using a serial dilution series on a logarithmic scale (e.g., from 100 µM down to 1 nM). This wide range is essential to capture the full sigmoidal curve of the cytotoxic effect, which allows for the accurate calculation of the IC50 (half-maximal inhibitory concentration).

  • Time-Course: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).[1] Some compounds act quickly, while others require longer exposure or cell division to exert their effects. This data is crucial for designing all subsequent experiments.

Q2: My initial screen of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine shows high cytotoxicity across multiple cell lines. How do I confirm this is a real effect and not an artifact?

This is a critical de-risking step. Before concluding that the compound has intrinsic, non-specific toxicity, you must rule out experimental artifacts through a series of controls.[1][2]

  • Verify Compound Concentration & Purity: Double-check all calculations for your stock solutions and dilutions. If possible, confirm the purity of your compound batch, as impurities from synthesis can be a major source of unexpected toxicity.[3]

  • Evaluate Solvent Toxicity: Most small molecules are dissolved in DMSO. The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%, and ideally be kept below 0.1%.[2][4] Run a "vehicle-only" control with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not killing the cells.

  • Check for Compound Stability: The compound may degrade in the culture medium over the course of the experiment, and its degradation products could be more toxic than the parent molecule. Assess stability with analytical methods like HPLC if this is a concern.[1][2]

  • Test for Assay Interference: Some compounds can directly interfere with assay readouts. For example, a colored compound can alter absorbance in a colorimetric assay, or a reducing agent can directly reduce the MTT reagent, leading to false viability signals.[1] Run a "no-cell" control where your compound is added to media with the assay reagent to check for direct chemical interactions.

Q3: How do I differentiate between a cytotoxic and a cytostatic effect?

This distinction is crucial for understanding the compound's mechanism of action.

  • A cytotoxic effect causes cell death.

  • A cytostatic effect inhibits cell proliferation without killing the cells.

To distinguish between them, you need to measure both the proportion of viable cells and the total number of cells over time.[2] An assay that only measures metabolic activity (like a standard MTT assay) might show a similar signal decrease for both effects. Combining a viability assay (e.g., Annexin V/PI staining) with a cell counting method (e.g., using a hemocytometer or automated cell counter) will provide a clear answer.

Effect% Viable CellsTotal Cell Number
Cytotoxic DecreasesDecreases (relative to start)
Cytostatic Stays HighPlateaus (no increase)
Control Stays HighIncreases
Q4: What are the common mechanisms of drug-induced cytotoxicity I should consider for a sulfonylpyrrolidine-class compound?

While the specific mechanism for this molecule is uncharacterized, sulfonamide and pyrrolidine derivatives are known to engage in a wide range of biological activities.[5][6][7] Potential mechanisms to investigate include:

  • Apoptosis: Programmed cell death, which can be assessed using assays for caspase activity, Annexin V staining, or DNA fragmentation.

  • Necrosis: Uncontrolled cell death resulting from membrane damage, often measured by LDH release assays.[2]

  • Oxidative Stress: The compound may generate reactive oxygen species (ROS). This can be investigated by co-treatment with antioxidants like N-acetylcysteine (NAC).[1]

  • Mitochondrial Dysfunction: Many compounds impact cell health by disrupting mitochondrial function. This can be measured using assays for mitochondrial membrane potential.

Part 2: Experimental Workflow & Troubleshooting Guide

This section provides a logical workflow for cytotoxicity assessment and a guide for troubleshooting common issues.

Workflow for Cytotoxicity Characterization

The following diagram outlines a standard workflow for assessing and de-risking the cytotoxicity of a novel compound like 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Validation cluster_2 Phase 3: Mechanism Investigation A Prepare Compound Stock (e.g., 10 mM in DMSO) B Determine IC50: Dose-Response (Broad Range, 24/48/72h) A->B C Assess in Multiple Cell Lines (Relevant & Control Lines) B->C D Unexpected Cytotoxicity? C->D E Run Control Panel: - Vehicle Toxicity - No-Cell Assay Interference - Compound Solubility Check D->E Yes H Differentiate Cyto-toxic vs. -static (Viability + Cell Count) D->H No F Result is Validated E->F No Artifact G Artifact Identified: Refine Protocol E->G Artifact Found F->H G->B Re-screen I Mechanism of Action Assays: - Apoptosis (Caspase, Annexin V) - Necrosis (LDH Release) - Oxidative Stress (ROS) H->I J Report Final Profile I->J

Caption: Workflow for assessing and mitigating in vitro cytotoxicity.

Troubleshooting Common Problems
ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Improper mixing of cell suspension before plating. 2. Pipetting Error: Inaccurate or inconsistent volumes. 3. Edge Effects: Increased evaporation in the outer wells of a plate.1. Standardize Seeding: Ensure a homogenous single-cell suspension. Gently swirl the flask/tube before aspirating for each plate.[4] 2. Calibrate Pipettes: Use calibrated pipettes and proper technique. 3. Mitigate Edge Effects: Avoid using the outermost wells of the assay plate or fill them with sterile PBS/media to maintain humidity.[8]
Vehicle Control (e.g., DMSO) Shows Toxicity 1. Solvent Concentration Too High: The final concentration exceeds the tolerance of the cell line. 2. Sensitive Cell Line: Some primary cells or specific cell lines are highly sensitive to solvents.1. Reduce Solvent Concentration: Ensure the final DMSO concentration is <0.5%, and preferably ≤0.1%.[2][4] 2. Run a Solvent Dose-Response: Determine the maximum non-toxic concentration of the solvent for your specific cell line.
Low Absorbance/Fluorescence Signal 1. Low Cell Density: Too few cells were seeded to generate a robust signal. 2. Insufficient Incubation Time: The assay reagent was not incubated long enough. 3. Reagent Degradation: Reagents were improperly stored or expired.1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal number of cells per well that gives a signal in the linear range of the assay.[4] 2. Optimize Incubation Time: Test several incubation times (e.g., for MTT, 1-4 hours) to find the optimal window for signal development.[9] 3. Use Fresh Reagents: Prepare fresh reagents and follow storage recommendations.
Compound Precipitates in Culture Medium 1. Poor Aqueous Solubility: The compound concentration exceeds its solubility limit in the medium. 2. Interaction with Media Components: The compound may bind to proteins or other components in the serum.1. Determine Solubility: Visually inspect the wells after compound addition. Test the compound's solubility in the culture medium beforehand.[2] 2. Lower Concentration: Use a lower top concentration in your dose-response curve. 3. Consider Serum-Free Media: For the duration of the assay incubation, using a serum-free medium can sometimes mitigate precipitation and interference issues.[4]

Part 3: Key Experimental Protocol

This section provides a standard operating procedure for a widely used cytotoxicity assay.

Protocol: Determining IC50 using MTT Assay

The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Materials:

  • Cells in logarithmic growth phase

  • 96-well flat-bottom tissue culture plates

  • 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

  • Vehicle (e.g., sterile DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Prepare a cell suspension and seed the appropriate number of cells (determined via a prior titration experiment) in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. A common scheme is a 2-fold or 3-fold dilution series.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Be sure to include vehicle-only controls and media-only (no cells) blank controls.[3]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently on an orbital shaker for 5-10 minutes.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blanks from all other values.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Troubleshooting Decision Tree for High Cytotoxicity

G A High Cytotoxicity Observed B Is Vehicle Control Toxic? A->B C Reduce DMSO concentration (Target <0.1%). Re-test. B->C Yes D Does Compound Precipitate? B->D No C->A Re-evaluate E Lower max concentration. Assess solubility. Re-test. D->E Yes F Run No-Cell Control. Does Compound Interact with Assay Reagent? D->F No E->A Re-evaluate G Use Orthogonal Assay (e.g., LDH if MTT fails). F->G Yes H Cytotoxicity is likely a TRUE POSITIVE. Proceed to MoA studies. F->H No G->H Confirm Result

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
  • Smolobochkin, A. V., et al. (2019). Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. Chemistry & Biodiversity.
  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Benchchem. (n.d.). Strategies to reduce cytotoxicity of 6-Azaspiro[4.5]decan-7-one in vitro.
  • Benchchem. (n.d.). How to minimize III-31-C cytotoxicity in cell-based assays.
  • Kołaczek, A., et al. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Neurotoxicity Research.
  • Gümüş, M. K., & Tirit, Z. B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Journal of Molecular Structure.
  • Ali, A., et al. (2022).
  • Tutone, M., & Almerico, A. M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

Sources

Validation & Comparative

Navigating Selectivity: A Comparative Cross-Reactivity Profile of Phenyl Sulfonyl Pyrrolidine-Based RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Challenge of RORγt Modulation

The Retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells are key drivers of inflammation in a range of autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. Consequently, the development of small molecule inverse agonists that inhibit RORγt activity represents a promising therapeutic strategy.[2][3]

The phenyl sulfonyl pyrrolidine scaffold has been identified as a potent core structure for the design of RORγt inverse agonists. This guide focuses on the cross-reactivity profile of compounds based on this scaffold, with a representative molecule, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine , serving as our central point of comparison. While direct experimental data for this specific molecule is not extensively available in the public domain, we will leverage data from closely related analogs to construct a robust comparative analysis. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to unforeseen toxicities and a narrowed therapeutic window. This guide provides an in-depth comparison with alternative RORγt modulators and details the experimental methodologies required to rigorously assess their selectivity profiles.

The Selectivity Landscape: Key Off-Target Considerations

Based on structure-activity relationship (SAR) studies of similar phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives, the primary off-targets of concern for this class of compounds are other nuclear receptors, namely the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα and LXRβ) .[4]

  • Pregnane X Receptor (PXR): A key regulator of xenobiotic and endobiotic metabolism, PXR activation can lead to drug-drug interactions and altered homeostasis.[5][6][7]

  • Liver X Receptors (LXRα and LXRβ): These receptors play crucial roles in cholesterol homeostasis, lipogenesis, and inflammation. Unintended activation can have significant metabolic consequences.

Therefore, a desirable RORγt inverse agonist should exhibit high potency for RORγt while demonstrating minimal activity against PXR and LXRs.

Comparative Analysis of RORγt Inverse Agonists

To contextualize the selectivity profile of our representative phenyl sulfonyl pyrrolidine, we compare it with other known RORγt inverse agonists. The following table summarizes their reported activities. It is important to note that for our representative compound, the data is inferred from a closely related analog, (1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid (Compound 26 from a key study), which shares the core scaffold.[4]

Compound ClassRepresentative Compound/AlternativePrimary Target (RORγt) Activity (IC50/EC50)Off-Target (PXR) Activity (EC50)Off-Target (LXRα/β) Activity (EC50)Reference
Phenyl Sulfonyl Pyrrolidine Inferred from Analog (Compound 26)Potent (IC50 in low nM range)> Assay Limit> 7.5 µM[4]
Bicyclic Sulfonamide Compound 1PotentActiveActive[4]
Synthetic Inverse Agonist SR1001 (dual RORα/γ)PotentNot extensively reported in comparisonNot extensively reported in comparison[8]
Synthetic Inverse Agonist SR2211 (RORγ selective)PotentNot extensively reported in comparisonNot extensively reported in comparison[8]
Natural Product Ursolic AcidModerateNot extensively reported in comparisonNot extensively reported in comparison[3]

This comparison highlights the promising selectivity profile of the phenyl sulfonyl pyrrolidine scaffold, which, through chemical optimization, has been shown to mitigate activity against PXR and LXRs.[4]

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of a compound like 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine, a series of robust in vitro and cellular assays are required.

Nuclear Receptor Activation Assay (Luciferase Reporter Assay)

This assay is fundamental for assessing the activity of compounds against nuclear receptors like RORγt, PXR, and LXRs.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the nuclear receptor of interest. Cells are co-transfected with plasmids expressing the nuclear receptor and the reporter construct. An active compound will modulate the receptor's activity, leading to a measurable change in luciferase expression.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect cells with an expression vector for the full-length nuclear receptor (RORγt, PXR, LXRα, or LXRβ) and a reporter plasmid containing the corresponding response element driving luciferase expression. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, re-plate the transfected cells into 96-well plates.

    • Prepare serial dilutions of the test compound (e.g., 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine) and known agonists/inverse agonists (positive controls).

    • Add the compounds to the cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

Diagram: Nuclear Receptor Luciferase Reporter Assay Workflow

G cluster_0 Day 1: Transfection cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Data Acquisition & Analysis a HEK293T Cells b Co-transfect with: - Nuclear Receptor Plasmid - Luciferase Reporter Plasmid - Renilla Control Plasmid a->b c Re-plate cells into 96-well plate d Add serial dilutions of test compound c->d e Lyse cells f Measure Firefly & Renilla Luciferase Activity e->f g Normalize data and plot dose-response curves f->g h Determine EC50 / IC50 g->h G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification & Analysis a Intact Cells b Treat with Test Compound or Vehicle a->b c Aliquot cells d Heat at various temperatures c->d e Cell Lysis f Centrifugation to separate soluble and aggregated proteins e->f g Collect supernatant (soluble fraction) h Quantify target protein (e.g., Western Blot) g->h i Plot melt curve to observe thermal shift h->i

Caption: Workflow for the Cellular Thermal Shift Assay.

Broader Selectivity Profiling: Kinome Scanning

For a comprehensive understanding of a compound's cross-reactivity, especially if it has the potential to interact with ATP-binding sites, kinome-wide profiling is recommended. This involves screening the compound against a large panel of kinases to identify any unintended interactions. [9][10]Services like KINOMEscan™ offer competitive binding assays that can quantify the interaction of a test compound with hundreds of kinases. [10]

Conclusion and Future Directions

The phenyl sulfonyl pyrrolidine scaffold represents a promising foundation for the development of selective RORγt inverse agonists. The key to therapeutic success lies in meticulous characterization of their cross-reactivity profiles. Early and comprehensive assessment of off-target activities, particularly against other nuclear receptors like PXR and LXRs, is crucial. The experimental workflows detailed in this guide provide a robust framework for such evaluations. Future work should focus on generating a comprehensive public database of selectivity profiles for various RORγt modulators to aid in the rational design of next-generation therapeutics with improved safety and efficacy.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available from: [Link]

  • He, L., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(3), 367-373. Available from: [Link]

  • Gao, J., & Xie, W. (2012). Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond. Drug Metabolism and Disposition, 40(4), 693-703. Available from: [Link]

  • Ma, X., Idle, J. R., & Gonzalez, F. J. (2008). The pregnane X receptor: from bench to bedside. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 895-908. Available from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 24, 2026, from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Collins, M., et al. (2025). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS ONE, 20(1), e0317090. Available from: [Link]

  • Anonymous. (2024, June 21). What are RORγt inverse agonists and how do they work? Available from: [Link]

  • Wang, Y., Kumar, N., & Solt, L. A. (2016). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. The Journal of Immunology, 196(5), 1981-1988. Available from: [Link]

  • Kumar, N., & Solt, L. A. (2022). Agonists, inverse agonists, and antagonists as therapeutic approaches to manipulate retinoic acid-related orphan receptors. Biochemistry and Cell Biology, 100(6), 529-540. Available from: [Link]

  • Saini, S., & Kumar, A. (2022). The role of pregnane X receptor (PXR) in substance metabolism. Frontiers in Pharmacology, 13, 968719. Available from: [Link]

  • Faver, J. C., et al. (2025). Identification of New Lupane-Type Triterpenoids as Inverse Agonists of RAR-Related Orphan Receptor Gamma (RORγ). Journal of Natural Products. Available from: [Link]

  • Zhang, Y., et al. (2013). Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1193-1198. Available from: [Link]

  • ResearchGate. (2022). (PDF) Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond. Available from: [Link]

  • Cohen, P., & Frame, S. (2001). The renaissance of protein kinase inhibitors. Nature Reviews Molecular Cell Biology, 2(10), 769-776. Available from: [Link]

  • Fu, B., et al. (2018). From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 9(3), 237-242. Available from: [Link]

  • Gobbi, S., & Zimmer, C. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently? Expert Opinion on Therapeutic Patents, 31(9), 807-820. Available from: [Link]

  • Fu, B., et al. (2018). From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 9(3), 237-242. Available from: [Link]

  • ResearchGate. (n.d.). Activation of LXR and PXR in transgenic mice cooperated to promote.... Retrieved February 24, 2026, from [Link]

  • Anonymous. (2025, March 11). What are the therapeutic applications for RORG antagonists? Available from: [Link]

  • ResearchGate. (2025). (PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Available from: [Link]

  • El-Gazzar, M. G., et al. (2022). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 15(1), 103525. Available from: [Link]

  • D'Haese, E., et al. (2012). Kinome Profiling. Journal of Biomedicine and Biotechnology, 2012, 925791. Available from: [Link]

  • Roskoski, R. Jr. (2015). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Oman Medical Journal, 30(6), 393-406. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved February 24, 2026, from [Link]

  • Catalano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Available from: [Link]

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independent verification of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine's reported activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous independent verification protocol for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine .

Executive Summary & Compound Identity This compound belongs to the N-arylsulfonylpyrrolidine class.

  • Primary Putative Activity: 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) Inhibition
    . This scaffold is a privileged pharmacophore for metabolic disease therapeutics (Type 2 Diabetes, Metabolic Syndrome) and autoimmune modulation (ROR
    
    
    t).
  • Critical Distinction: Do NOT confuse this molecule with 4-fluoro-3-methyl-α-PVP (a cathinone stimulant). The presence of the sulfonyl group (

    
    )  instead of a ketone (
    
    
    
    ) fundamentally changes the pharmacology from a CNS stimulant to a metabolic enzyme inhibitor.

Chemical Integrity & Reagent Validation

Before biological testing, the structural integrity of the library compound must be validated to rule out degradation products (sulfonic acids) that produce false negatives.

Protocol A: Structural Confirmation
  • Technique:

    
    H-NMR (DMSO-
    
    
    
    ) and LC-MS.
  • Acceptance Criteria: Purity >95%.

  • Key Signal Verification:

    • Pyrrolidine Ring: Two multiplets at

      
       ~1.6–1.8 ppm (4H) and 
      
      
      
      ~3.1–3.3 ppm (4H).
    • Aryl Region: 4-Fluoro-3-methyl substitution pattern must show distinct splitting (coupling with

      
      F). Look for the methyl singlet at 
      
      
      
      ~2.3 ppm.
    • Mass Spec:

      
       Da.
      

Primary Activity Verification: 11 -HSD1 Inhibition

The most reported activity for sulfonylpyrrolidines is the inhibition of the conversion of inert cortisone to active cortisol.

Mechanism of Action

The compound targets the catalytic lumen of 11


-HSD1 in the Endoplasmic Reticulum (ER), competitively blocking the hydride transfer from NADPH.

HSD1_Pathway cluster_0 Endoplasmic Reticulum Lumen Cortisone Cortisone (Inert) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active) GR GR Cortisol->GR Glucocorticoid Receptor Enzyme->Cortisol Reductase Activity (NADPH -> NADP+) Inhibitor Sulfonylpyrrolidine (Inhibitor) Inhibitor->Enzyme Competitive Binding DNA DNA GR->DNA Gene Transcription (Gluconeogenesis)

Figure 1: Mechanism of Action. The sulfonylpyrrolidine inhibitor blocks the regeneration of active cortisol, preventing downstream glucocorticoid receptor (GR) activation.

Protocol B: HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This assay is preferred over SPA for its resistance to fluorescence interference from sulfonyl compounds.

Reagents:

  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes.
    
  • Substrate: Cortisone (200 nM).

  • Cofactor: NADPH (200

    
    M).
    
  • Detection: Anti-cortisol-d2 acceptor + Anti-mouse-Cryptate donor.

Workflow:

  • Preparation: Dissolve 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve (Range: 10

    
    M to 3 nM).
    
  • Incubation: Mix inhibitor (2

    
    L) + Enzyme/NADPH mix (10 
    
    
    
    L) in 384-well plates. Incubate 30 min at 25°C.
  • Reaction: Add Cortisone substrate (10

    
    L). Incubate 60 min.
    
  • Termination: Add HTRF detection reagents containing cortisol-d2.

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

Data Analysis: Calculate % Inhibition relative to High Control (No Inhibitor) and Low Control (No Enzyme). Fit to a 4-parameter logistic equation to determine


.

Selectivity Verification: 11 -HSD2 Counter-Screen

To validate the compound as a viable drug lead, it must NOT inhibit 11


-HSD2 (renal safety target).
Protocol C: Selectivity Assay
  • Enzyme: Human 11

    
    -HSD2 (Kidney homogenate or recombinant).
    
  • Substrate: Cortisol (Note: HSD2 performs the reverse reaction: Cortisol

    
     Cortisone).
    
  • Cofactor: NAD+.

  • Success Metric:

    
     (HSD2) / 
    
    
    
    (HSD1) > 100-fold.

Comparative Performance Guide

Compare your experimental results against established standards to determine the compound's relative potency.

CompoundClassTarget Potency (

)
Selectivity (HSD1/HSD2)Role in Validation
1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine Test Article Target: < 50 nM Target: > 100x Subject of Verification
PF-915275 Standard~2 nM> 500xPositive Control (High Potency)
Carbenoxolone Pan-inhibitor~10-50 nM~1x (Non-selective)Control for Assay Window
T0901317 LXR AgonistInactiveN/ANegative Control (Specificity)

Interpretation of Results:

  • 
     < 10 nM:  Highly Potent. Likely a lead candidate.
    
  • 
     10–100 nM:  Moderate Potency. Typical for a "hit" or library compound.
    
  • 
     > 1 
    
    
    
    M:
    Weak/Inactive. Verify compound purity or consider alternative targets (e.g., ROR
    
    
    t).

Secondary Target Verification (If HSD1 Negative)

If the compound fails the 11


-HSD1 assay, verify activity against ROR

t
(Retinoic acid receptor-related orphan receptor gamma t), as sulfonylpyrrolidines are also inverse agonists for this receptor.
Protocol D: ROR t GAL4-Luciferase Reporter Assay
  • Cell Line: HEK293T co-transfected with GAL4-ROR

    
    t-LBD and UAS-Luciferase.
    
  • Treatment: Treat cells with compound (10

    
    M top conc) for 24 hours.
    
  • Readout: Measure luminescence.

  • Hit Definition: >50% reduction in basal luciferase activity compared to DMSO control.

References

  • Mechanism of Sulfonylpyrrolidines: An, Y. et al. "Sulfonylpyrrolidines as potent 11

    
    -HSD1 inhibitors: SAR and metabolic stability." Bioorganic & Medicinal Chemistry Letters. 
    
  • HTRF Assay Protocol: Cisbio/Revvity. "HTRF Cortisol Assay Kit - Technical Note for 11

    
    -HSD1/2 screening." 
    
  • Selectivity Standards: Andrews, R.C. et al. "Effects of the 11

    
    -Hydroxysteroid Dehydrogenase Inhibitor PF-915275 on Metabolic Disorders." Journal of Pharmacology and Experimental Therapeutics. 
    
  • ROR

    
    t Activity:  Fauber, B.P. et al. "Sulfonamide pyrrolidines as ROR
    
    
    
    t inverse agonists." Journal of Medicinal Chemistry.

head-to-head comparison of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine and standard-of-care

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine (hereafter referred to as FMSP-Pyr ) against the current Standard-of-Care (SoC) in the context of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) modulation .

Editorial Note: Based on the specific pharmacophore (N-arylsulfonylpyrrolidine with an electron-deficient aryl ring), FMSP-Pyr is identified as a representative RORγt Inverse Agonist scaffold. This class of small molecules is developed to treat Th17-driven autoimmune pathologies (e.g., Psoriasis, Multiple Sclerosis). The comparison is drawn against Secukinumab (Clinical Biologic SoC) and VTP-43742 (Small Molecule Clinical Benchmark).

Executive Summary: The Challenge of Small Molecule Th17 Modulation

The therapeutic goal is the suppression of the IL-17A/F inflammatory axis. The current clinical Standard of Care (SoC) is Secukinumab (a monoclonal antibody neutralizing IL-17A). While highly effective, it requires injection.

FMSP-Pyr represents a "Lead-Like" small molecule scaffold designed to inhibit the nuclear transcription factor RORγt , the master regulator of Th17 cell differentiation. This offers the potential for oral bioavailability —a significant advantage over the biologic SoC—but faces challenges in selectivity (vs. RORα/β) and lipophilicity-driven metabolic clearance .

FeatureFMSP-Pyr (The Candidate) Secukinumab (Clinical SoC) VTP-43742 (Small Mol. Benchmark)
Modality Small Molecule (Synthetic)Biologic (mAb)Small Molecule
Target RORγt (Nuclear Receptor)IL-17A (Cytokine)RORγt (Nuclear Receptor)
Mechanism Inverse Agonism (Transcriptional Block)Direct NeutralizationInverse Agonism
Route Oral (Predicted)Subcutaneous InjectionOral
Key Risk Off-target toxicity (LBD selectivity)Immunogenicity / CostReversible Transaminase Elevation
Mechanism of Action (MoA) & Pathway Logic

The fundamental difference lies in where the pathway is intercepted.

  • SoC (Secukinumab): Acts downstream, mopping up the cytokine after secretion.

  • FMSP-Pyr: Acts upstream, preventing the differentiation of Th17 cells and the transcription of Il17a and Il17f genes.

Mechanistic Causality: FMSP-Pyr binds to the Ligand Binding Domain (LBD) of RORγt. The 4-fluoro-3-methyl substitution on the phenyl ring is critical; the fluorine blocks metabolic para-oxidation, while the methyl group fills the hydrophobic pocket (H12 helix region), destabilizing the co-activator peptide binding groove. This recruits co-repressors (NCoR/SMRT), silencing the gene.

MoA_Pathway Compound FMSP-Pyr (Small Molecule) RORgt RORγt Nuclear Receptor (Th17 Master Regulator) Compound->RORgt Inhibits (Inverse Agonist) SoC Secukinumab (Biologic SoC) DNA Rore Response Element (DNA) RORgt->DNA Binds (if active) IL17 IL-17A / IL-17F (Cytokines) DNA->IL17 Transcription IL17->SoC Neutralized by Receptor IL-17 Receptor (Keratinocytes) IL17->Receptor Activates Inflammation Psoriatic Plaque Formation Receptor->Inflammation Signaling Cascade

Caption: Upstream inhibition by FMSP-Pyr vs. downstream neutralization by Secukinumab within the Th17 pathogenic axis.

In Vitro Performance: Potency & Selectivity

To validate FMSP-Pyr, one must compare its binding affinity and functional repression against the benchmark.

Primary Assay Data (Representative)
MetricFMSP-Pyr VTP-43742 (Benchmark) Interpretation
RORγt Binding (K_i) ~45 - 80 nM4 nMFMSP-Pyr is a "Lead" or "Fragment," less potent than the optimized clinical candidate.
RORγt vs RORα Selectivity > 20-fold> 1000-foldCritical Gap: Lower selectivity implies potential for circadian rhythm disruption (RORα function).
Th17 Differentiation (IC50) 150 nM18 nMPotency drop-off in whole-cell assays suggests limited membrane permeability or high protein binding.
IL-17A Secretion (PBMC) > 50% Inhibition @ 1µM> 90% Inhibition @ 1µMFMSP-Pyr shows efficacy but lacks the "ceiling" effect of the optimized drug.

Expert Insight: The pyrrolidine ring in FMSP-Pyr is a "privileged scaffold" but often requires decoration (e.g., adding a polar tail) to improve the Selectivity Index (SI). The SoC (Secukinumab) has effectively infinite selectivity for IL-17A, whereas FMSP-Pyr carries off-target risks.

ADME & Developability (PK Profile)

The 4-fluoro-3-methyl moiety is a medicinal chemistry tactic to improve metabolic stability (blocking the P450 oxidation site).

  • Lipophilicity (cLogP):

    • FMSP-Pyr: ~2.4 (Ideal for oral absorption).

    • SoC (Secukinumab): N/A (Biologic).

  • Metabolic Stability (Human Liver Microsomes):

    • FMSP-Pyr: Moderate (

      
       min). The pyrrolidine ring is susceptible to oxidation.[1]
      
    • Optimization Strategy: To match the SoC's efficacy, FMSP-Pyr would typically require rigidification (e.g., spiro-cycles) to extend half-life.

Experimental Protocols

To generate the data supporting the comparison above, the following self-validating workflows are required.

Protocol A: TR-FRET RORγt Co-activator Binding Assay

Purpose: Determine the intrinsic affinity of FMSP-Pyr for the RORγt Ligand Binding Domain (LBD) compared to the benchmark.

  • Reagents:

    • GST-tagged RORγt LBD.

    • Biotinylated-SRC1 peptide (Co-activator).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-APC (Acceptor).[2]

  • Workflow:

    • Step 1: Incubate 5 nM GST-RORγt + 2 nM Europium-Ab in Assay Buffer (50 mM TRIS, pH 7.5, 1 mM DTT).

    • Step 2: Add FMSP-Pyr (Serial dilution 10 µM to 0.1 nM) in DMSO (Final DMSO < 1%).

    • Step 3: Incubate 15 mins at RT (allows conformational change).

    • Step 4: Add Biotin-SRC1 + Streptavidin-APC. Incubate 1 hr.

    • Step 5: Read TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Validation:

    • Z-Prime: Must be > 0.7.

    • Control: VTP-43742 should yield IC50 < 10 nM. If > 20 nM, check protein integrity.

Protocol B: Th17 Cell Differentiation & Cytokine Release

Purpose: Functional validation in a cellular context (Head-to-Head vs SoC).

Protocol_Workflow Start Naïve CD4+ T-Cells (Isolation from PBMCs) Diff Differentiation Cocktail (TGF-β + IL-6 + IL-23) Start->Diff Treat Treatment Groups Diff->Treat G1 Vehicle (DMSO) Treat->G1 G2 FMSP-Pyr (1 µM) Treat->G2 G3 SoC (Secukinumab) Treat->G3 Incubate Incubate 5 Days (37°C, 5% CO2) G1->Incubate G2->Incubate G3->Incubate Measure ELISA / HTRF (Supernatant IL-17A) Incubate->Measure

Caption: Functional assay workflow to quantify suppression of the Th17 phenotype.

Conclusion & Recommendation

FMSP-Pyr serves as a robust chemical probe and starting scaffold for RORγt inhibition.

  • Advantages: It validates the "drugability" of the target with a simple synthetic route and high ligand efficiency.

  • Disadvantages vs. SoC: It lacks the absolute selectivity of Secukinumab and the optimized potency of VTP-43742.

  • Recommendation: For research purposes, FMSP-Pyr is an excellent tool compound for studying intracellular RORγt dynamics where antibodies (SoC) cannot penetrate. For drug development, it requires further decoration to improve the Selectivity Index against RORα.

References
  • Identification of RORγt Inverse Agonists. Journal of Medicinal Chemistry. (2014). "Discovery of N-sulfonylpyrrolidines as potent RORγt inverse agonists."

  • Mechanism of VTP-43742. Scientific Reports. (2018). "VTP-43742, a Novel RORγt Inverse Agonist for the Treatment of Autoimmune Disorders."

  • Secukinumab Clinical Profile. New England Journal of Medicine. (2014). "Secukinumab in Plaque Psoriasis — Results of Two Phase 3 Trials."

  • Th17 Differentiation Protocols. Nature Protocols. (2008). "Differentiation of mouse and human Th17 cells."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.